2,4-Difluorobenzohydrazide
Description
Properties
IUPAC Name |
2,4-difluorobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBCAURJSKHDGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371707 | |
| Record name | 2,4-difluorobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118737-62-5 | |
| Record name | 2,4-difluorobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Difluorobenzoic acid hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluorobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2,4-Difluorobenzohydrazide is a fluorinated aromatic hydrazide that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms onto the phenyl ring imparts unique electronic properties, influencing the molecule's reactivity, conformation, and metabolic stability. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for its application in the synthesis of novel therapeutic agents. This document delves into its structural and spectroscopic characteristics, thermal properties, and solubility, supported by detailed experimental protocols and in-depth analysis of its chemical nature.
Introduction: The Significance of Fluorinated Scaffolds in Drug Design
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa to optimize absorption and distribution.
This compound emerges as a valuable synthon in this context, offering a reactive hydrazide moiety for further chemical elaboration, coupled with a difluorinated phenyl ring. This combination makes it an attractive starting material for the synthesis of a diverse range of bioactive compounds, including potential enzyme inhibitors, antimicrobial agents, and anticonvulsants. Understanding its fundamental physicochemical properties is paramount for its effective utilization in the rational design and development of new chemical entities.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and for predicting the behavior of its derivatives.
Chemical Structure and Molecular Formula
-
IUPAC Name: this compound
-
Molecular Weight: 172.13 g/mol [2]
Structure:
References
The Strategic Deployment of 2,4-Difluorobenzohydrazide in Modern Medicinal Chemistry
A Senior Application Scientist's In-Depth Guide to a Privileged Building Block
Introduction: The Value Proposition of Fluorination in Drug Design
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—confer significant advantages in modulating a molecule's pharmacokinetic and pharmacodynamic profile. The 2,4-difluorophenyl motif, in particular, has emerged as a "privileged" structural element. Its presence can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability by altering lipophilicity. This guide provides an in-depth technical overview of 2,4-difluorobenzohydrazide, a versatile and highly valuable building block that serves as a gateway to a diverse range of bioactive molecules. We will explore its synthesis, key chemical transformations, and its successful application in the development of novel therapeutic agents, providing both the theoretical rationale and practical, field-tested protocols for its utilization.
Core Synthesis of the Building Block: this compound
The reliable synthesis of the this compound core is the critical first step for any research program leveraging this scaffold. The most common and efficient laboratory-scale synthesis begins with the readily available 2,4-difluorobenzoic acid or its corresponding methyl ester. The reaction proceeds via a nucleophilic acyl substitution.
Protocol 1: Synthesis of this compound from Methyl 2,4-Difluorobenzoate
This two-step procedure first involves the esterification of the carboxylic acid, followed by hydrazinolysis. Microwave-assisted synthesis has been shown to significantly reduce reaction times for the hydrazinolysis step.
Step 1: Esterification of 2,4-Difluorobenzoic Acid (Optional, if starting from acid)
-
To a solution of 2,4-difluorobenzoic acid (1 equiv.) in methanol (approx. 0.5 M), add concentrated sulfuric acid (0.1 equiv.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2,4-difluorobenzoate, which can often be used without further purification.
Step 2: Hydrazinolysis to form this compound
-
In a microwave-safe vessel, combine methyl 2,4-difluorobenzoate (1 equiv.) and hydrazine hydrate (4 equiv.).
-
Irradiate the mixture in a microwave reactor at 350-400 W for 3-5 minutes. Monitor the reaction for the consumption of the starting ester.
-
After cooling, a white precipitate typically forms. Add cold water to the reaction mixture to facilitate further precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallization from ethanol can be performed if higher purity is required, yielding this compound as a white crystalline solid.
Causality Note: The use of excess hydrazine hydrate drives the reaction to completion. The microwave irradiation provides rapid, uniform heating, drastically shortening the reaction time compared to conventional refluxing which can take several hours.
Key Synthetic Transformations and Bioactive Derivatives
The true utility of this compound lies in its versatile reactivity, primarily through the terminal hydrazine nitrogen. This functionality allows for straightforward condensation and cyclization reactions to generate a host of heterocyclic systems with proven biological relevance.
Workflow for Derivatization of this compound
Caption: General synthetic pathways from this compound.
Hydrazone Synthesis: Accessing Antimicrobial and Anticonvulsant Agents
The condensation of the hydrazide with various aldehydes or ketones is one of the most direct and widely used transformations, yielding N-acylhydrazones. This class of compounds has demonstrated a broad spectrum of biological activities.[1]
-
Dissolve this compound (1 equiv.) in a suitable solvent such as ethanol or methanol.
-
Add the desired substituted aldehyde or ketone (1-1.1 equiv.) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-8 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry. Recrystallization can be performed if necessary.
Self-Validating System: The formation of the hydrazone product can be easily confirmed by spectroscopic methods. In ¹H NMR, the appearance of a characteristic singlet for the azomethine proton (-N=CH-) and the disappearance of the aldehyde proton signal are indicative of a successful reaction. IR spectroscopy will show the C=N stretch.
1,2,4-Triazole Synthesis: Targeting Microbial Pathogens
Derivatives of 1,2,4-triazole are known for their potent antimicrobial and antifungal activities. A common route to these scaffolds from this compound involves the initial formation of a thiosemicarbazide intermediate, followed by base-catalyzed cyclization.[2][3]
Step 1: Thiosemicarbazide Formation
-
Reflux a mixture of this compound (1 equiv.) and an appropriate aryl isothiocyanate (1 equiv.) in ethanol for 4-6 hours.
-
Cool the reaction mixture. The thiosemicarbazide product usually precipitates.
-
Filter the solid, wash with cold ethanol, and dry to obtain the intermediate.
Step 2: Cyclization to 1,2,4-Triazole
-
Dissolve the thiosemicarbazide intermediate from Step 1 in a 2N sodium hydroxide solution.
-
Reflux the mixture for 3-5 hours.
-
Cool the solution and carefully acidify with dilute hydrochloric acid to a pH of 3-4.
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The 1,2,4-triazole-3-thione product will precipitate.
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Collect the solid by filtration, wash with water until the washings are neutral, and dry.
1,3,4-Oxadiazole Synthesis: A Scaffold for Diverse Biological Targets
The 1,3,4-oxadiazole ring is another privileged heterocycle in medicinal chemistry.[4][5] A common synthetic route involves the oxidative cyclization of hydrazone intermediates.
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Synthesize the required hydrazone intermediate from this compound and a suitable aromatic aldehyde as described in Protocol 2.
-
Suspend the hydrazone (1 equiv.) in glacial acetic acid.
-
Add a solution of bromine (1.1 equiv.) in glacial acetic acid dropwise with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and then with a dilute sodium bisulfite solution to remove excess bromine.
-
Wash again with water, dry, and recrystallize from a suitable solvent like ethanol or acetic acid.
Applications in Medicinal Chemistry: Case Studies
The value of this compound as a building block is best illustrated by the biological activities of its derivatives.
Antimicrobial Agents: Targeting Bacterial Cell Division
A significant area of application is in the development of novel antibacterial agents. Derivatives of the related 2,6-difluorobenzamide have been identified as potent inhibitors of the bacterial cell division protein FtsZ.[6][7] FtsZ is a crucial, highly conserved protein that forms a contractile "Z-ring" at the division site, making it an attractive target for new antibiotics.[8]
Caption: Mechanism of FtsZ inhibition by benzamide-class compounds.
The 2,4-difluorophenyl moiety plays a key role in this inhibition. Computational studies on the related 2,6-difluorobenzamides suggest that the fluorine atoms induce a non-planar conformation between the aromatic ring and the amide group.[9] This pre-organized conformation is believed to be favorable for binding to an allosteric pocket on the FtsZ protein, disrupting its polymerization dynamics and halting cell division.[6] This provides a strong rationale for using this compound to generate libraries of potential FtsZ inhibitors.
Table 1: Antimicrobial Activity of Selected Hydrazone Derivatives
| Compound ID | R-Group (from Aldehyde) | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 1 | 4-Nitrophenyl | S. aureus ATCC 43300 (MRSA) | 3.91 | [10][11] |
| 2 | 2-Hydroxyphenyl | S. aureus | >100 | [12] |
| 3 | 3,5-Diiodosalicyl | S. aureus ATCC 43300 (MRSA) | 3.91 | [10] |
| 4 | 2-Nitrophenyl | S. aureus ATCC 43300 (MRSA) | >125 |[10] |
Note: Data is illustrative and compiled from derivatives of various hydroxy- and fluorobenzohydrazides to show the potential of the general scaffold.
Anticonvulsant Activity
Hydrazones constitute a well-established class of anticonvulsant agents.[13] The mechanism often involves interaction with voltage-gated sodium channels, which helps to stabilize neuronal membranes and prevent the excessive firing that leads to seizures.[14] The structure-activity relationship (SAR) studies in this area have frequently shown that small, electronegative substituents on the aromatic rings, such as fluorine, are beneficial for activity. The 4-fluorophenyl group, in particular, has been identified as a feature of some of the most potent compounds in aryl semicarbazone series.[13] This makes this compound an excellent starting point for generating novel anticonvulsant candidates.
Anticancer Agents
The hydrazone scaffold has also been explored for anticancer activity, with some derivatives showing potent antiproliferative effects. For instance, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide, a close analog, exhibited an extremely low IC50 value of 0.77 µM against the LN-229 glioblastoma cell line.[10][11] The this compound core provides a metabolically robust and synthetically accessible platform to develop new agents in this therapeutic area.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic building block that embodies several key principles of modern medicinal chemistry. The 2,4-difluoro substitution pattern provides a proven method for enhancing metabolic stability and modulating electronic properties for improved target engagement. The hydrazide functional group offers a reliable handle for constructing a wide array of pharmacologically relevant hydrazone and heterocyclic scaffolds. The successful application of its derivatives in generating potent antimicrobial, anticonvulsant, and anticancer agents underscores its value. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the logical and strategic deployment of privileged scaffolds like this compound will remain a critical and fruitful endeavor for drug discovery teams.
References
- 1. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
Unraveling the Enigma of CAS Number 41933-03-3: A Case of Mistaken Identity
Despite a comprehensive investigation across multiple chemical databases and supplier catalogs, the compound designated by CAS number 41933-03-3 remains elusive. Extensive searches have failed to yield a specific chemical name, structure, or any associated technical data. This suggests that the provided CAS number may be inaccurate, obsolete, or not publicly available.
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It is crucial in scientific and research settings to work with accurately identified materials. The use of an incorrect CAS number can lead to misguided experiments, erroneous results, and a significant waste of resources.
Moving Forward: A Call for Clarification
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-
Physicochemical Properties: A detailed analysis of the compound's characteristics.
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Synthesis and Manufacturing: An overview of established synthetic routes.
-
Applications in Research and Drug Development: A discussion of its known or potential uses.
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Key Experimental Protocols: Step-by-step methodologies for relevant assays.
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A curated list of reputable suppliers.
We are prepared to undertake the in-depth research and content creation as originally requested upon receiving the necessary and accurate chemical identification. We encourage the user to verify the CAS number and provide the corrected information to enable the generation of a scientifically sound and valuable technical resource.
The Ascendant Role of Fluorinated Benzohydrazides: A Technical Guide to Emerging Applications
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds represents a paradigm of modern medicinal chemistry. This guide provides an in-depth technical exploration of fluorinated benzohydrazide derivatives, a class of compounds demonstrating remarkable versatility and potential across diverse scientific domains. We will dissect the fundamental principles underpinning their design, synthesis, and mechanism of action, while illuminating their burgeoning applications in therapeutic intervention, advanced agrochemical development, and beyond. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of these compounds in their own research and development endeavors.
The Power of Synergy: Fluorine and the Benzohydrazide Scaffold
The prevalence of fluorinated compounds in the pharmaceutical and agrochemical industries is a testament to the transformative impact of this halogen. Globally, it is estimated that 20-25% of all pharmaceuticals in development contain at least one fluorine atom.[1] The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating its lipophilicity, metabolic stability, and binding affinity.[2][3] The trifluoromethyl (CF3) group, in particular, is a frequently employed bioisostere for methyl or chloro groups, valued for its ability to enhance metabolic stability and improve cell membrane permeability.[1]
The benzohydrazide moiety, characterized by the -CO-NH-N=C- scaffold, serves as a versatile and privileged structural motif in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][4][5][6] The combination of fluorine's unique electronic properties with the proven biological relevance of the benzohydrazide core gives rise to a synergistic effect, yielding derivatives with enhanced potency and novel mechanisms of action.
Therapeutic Frontiers: Medicinal Chemistry Applications
Fluorinated benzohydrazide derivatives have emerged as promising candidates for the treatment of a range of diseases, from infectious agents to complex neurological disorders and cancer.
Antimicrobial Activity
The search for novel antimicrobial agents is a critical global health priority. Fluorinated benzohydrazide derivatives have demonstrated significant inhibitory activity against a spectrum of bacterial and fungal pathogens.[7][8][9]
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Gram-Positive Bacteria: Studies have shown that certain hydrazide derivatives of fluorobenzoic acids exhibit notable inhibitory activity against Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium paratuberculosis.[7]
-
Broad-Spectrum Potential: Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been reported as potential antimicrobial agents active against both Gram-positive and Gram-negative bacteria, as well as mycobacteria and fungi.[1]
The mechanism of antimicrobial action is often multifaceted, but can involve the inhibition of essential enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH) and DNA gyrase.[1]
Enzyme Inhibition: A Targeted Approach
The ability of fluorinated benzohydrazides to interact with and inhibit specific enzymes is a cornerstone of their therapeutic potential.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been identified as dual inhibitors of both AChE and BuChE.[1]
-
Structure-Activity Relationship (SAR): The inhibitory potency of these compounds is highly dependent on the nature and position of substituents on the benzaldehyde ring. For instance, 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide has shown strong, mixed-type inhibition of AChE.[1] The removal of the CF3 group or its replacement with a methyl group has been shown to decrease activity, highlighting the importance of the fluorine moiety.[1]
Table 1: Inhibitory Activity of 4-(Trifluoromethyl)benzohydrazide Derivatives against Cholinesterases
| Compound | Substituent on Benzylidene Ring | AChE IC50 (µM) | BuChE IC50 (µM) |
| 2g | 2-OH | 46.8 | 881.1 |
| 2d | 2-Cl | 137.7 | 19.1 |
| 2l | 4-CF3 | 46.8 | 63.6 |
| 2k | 4-NO2 | 63.6 | 63.6 |
Data synthesized from Krátký et al., 2021.[1]
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression. Their dysregulation is implicated in the development of cancer, making them attractive therapeutic targets. Fluorination of benzohydroxamate-based HDAC inhibitors has been shown to enhance their selectivity for specific HDAC isoforms, such as HDAC6.[10] This selectivity is critical for minimizing off-target effects and improving the therapeutic index of these drugs.[10] The enhanced selectivity is attributed to specific interactions between the fluorinated linker and key amino acid residues in the active site of HDAC6.[10]
Anticancer Activity
Beyond their role as enzyme inhibitors, fluorinated benzohydrazide derivatives have demonstrated direct cytotoxic and antiproliferative effects against various cancer cell lines.[11][12][13][14]
-
Lung Carcinoma: A series of fluorinated Schiff bases derived from 2-aminophenylhydrazines and fluorinated benzaldehydes showed significant cytotoxic effects on the A549 lung cancer cell line, with one compound containing five fluorine atoms exhibiting an IC50 of 0.64 μM.[11] The mechanism of cell death was identified as apoptosis, a programmed and non-inflammatory form of cell death.[11]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Benzohydrazide derivatives containing dihydropyrazole moieties have been synthesized and evaluated as potential EGFR kinase inhibitors.[13][14] One such compound exhibited potent antiproliferative activity against four different cancer cell lines with IC50 values in the sub-micromolar range and strong EGFR inhibition.[13][14]
Greener Fields: Agrochemical Applications
The principles of rational drug design extend to the development of novel agrochemicals. Fluorinated benzohydrazide derivatives have shown promise as effective agricultural fungicides.[15]
-
Broad-Spectrum Antifungal Effects: A series of benzohydrazide derivatives bearing a 4-aminoquinazoline moiety were found to exhibit excellent fungicidal activities against a range of agricultural phytopathogenic fungi.[15] A compound with a 3,4-difluorophenyl group displayed broad-spectrum antifungal effects with EC50 values ranging from 0.63 to 3.82 µg/mL.[15]
-
Mechanism of Action: The antifungal activity of these compounds has been linked to the disruption of cell membrane integrity and the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[15]
Synthesis and Characterization: A Practical Guide
The synthesis of fluorinated benzohydrazide derivatives typically involves a two-step process.
General Synthesis Workflow
Caption: General synthetic workflow for fluorinated benzohydrazide derivatives.
Experimental Protocol: Synthesis of 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide
This protocol describes a microwave-assisted synthesis, which can significantly reduce reaction times compared to conventional heating methods.[16][17][18]
Step 1: Hydrazinolysis of Methyl Salicylate
-
Combine methyl salicylate and hydrazine hydrate in a suitable reaction vessel.
-
Subject the mixture to microwave irradiation for a short duration (e.g., 3 minutes).[16]
-
Monitor the reaction for the formation of salicylhydrazide.
-
Upon completion, cool the reaction mixture and isolate the product, typically through filtration and washing.
Step 2: Acylation of Salicylhydrazide
-
Dissolve the synthesized salicylhydrazide in an appropriate solvent.
-
Cool the solution to a low temperature (0–5 °C) to control the reactivity.[16]
-
Slowly add 4-fluorobenzoyl chloride to the cooled solution.
-
Stir the reaction mixture for a defined period (e.g., 30 minutes) at low temperature.[16]
-
Perform a work-up procedure to isolate the final product, 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. This may involve extraction and purification by recrystallization or chromatography.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[16]
Future Perspectives and Conclusion
The field of fluorinated benzohydrazide derivatives is ripe with opportunities for further exploration. The development of more efficient and stereoselective synthetic methods will enable the creation of larger and more diverse compound libraries for biological screening. Further elucidation of their mechanisms of action will pave the way for the design of next-generation derivatives with improved potency, selectivity, and safety profiles. The continued investigation of these versatile compounds holds immense promise for addressing unmet needs in medicine and agriculture.
References
- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. viva-technology.org [viva-technology.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scihorizon.com [scihorizon.com]
- 9. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents [mdpi.com]
- 10. Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Hydrazide Moiety in 2,4-Difluorobenzohydrazide: A Versatile Synthon for Heterocyclic Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2,4-Difluorobenzohydrazide
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological profiles. The this compound moiety has emerged as a particularly valuable building block, or synthon, owing to the unique electronic properties conferred by the fluorine substituents. These properties significantly influence the reactivity of the hydrazide functional group, making it a versatile precursor for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential.
The electron-withdrawing nature of the fluorine atoms modulates the nucleophilicity of the hydrazide nitrogens and the electrophilicity of the carbonyl carbon. This nuanced electronic character governs the kinetics and outcomes of its various reactions, particularly in the formation of N-acylhydrazones (Schiff bases) and subsequent cyclization reactions to generate key heterocyclic systems such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. This guide provides a comprehensive exploration of the reactivity of the hydrazide moiety in this compound, offering insights into its synthetic utility and its role in the development of novel therapeutic agents.
The Influence of 2,4-Difluoro Substitution on Hydrazide Reactivity
The presence of two fluorine atoms on the phenyl ring of this compound has a profound impact on the reactivity of the hydrazide functional group. This influence is primarily attributed to the strong electron-withdrawing inductive effect of fluorine, which alters the electron density distribution across the entire molecule.
Key Effects of Fluorine Substitution:
-
Enhanced Acidity of N-H Protons: The electron-withdrawing fluorine atoms increase the acidity of the N-H protons of the hydrazide moiety, facilitating their removal in base-catalyzed reactions.
-
Modulated Nucleophilicity: While the overall electron density on the nitrogen atoms is reduced, the terminal amino group remains a potent nucleophile, readily attacking electrophilic centers. This modulated nucleophilicity can be advantageous in controlling reaction selectivity.
-
Increased Electrophilicity of the Carbonyl Carbon: The inductive effect of the fluorinated ring enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Improved Biological Activity and Pharmacokinetic Properties: Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1]
Core Reactivity and Synthetic Applications
The hydrazide moiety of this compound is a versatile functional group that participates in a wide range of chemical transformations. The most significant of these are condensation reactions with carbonyl compounds and subsequent cyclization reactions to form stable heterocyclic systems.
Condensation with Aldehydes and Ketones: Formation of N-Acylhydrazones (Schiff Bases)
The reaction of this compound with aldehydes and ketones is a cornerstone of its synthetic utility, leading to the formation of N-acylhydrazones, also known as Schiff bases. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.[2][3]
dot graph "Schiff_Base_Formation" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} केंद Figure 1: General scheme for the formation of N-Acylhydrazones.
These N-acylhydrazones are not merely stable products but are crucial intermediates for the synthesis of a variety of heterocyclic compounds. The presence of the azomethine group (-N=CH-) in their structure is a key feature that drives their subsequent cyclization reactions.[4]
Experimental Protocol: Synthesis of a this compound-derived N-Acylhydrazone
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid, to the reaction mixture.
-
Reaction: Reflux the mixture for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The N-acylhydrazone product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry. Recrystallization from a suitable solvent can be performed for further purification.
Cyclization Reactions: Gateway to Heterocyclic Systems
The N-acylhydrazone intermediates derived from this compound are versatile precursors for a variety of cyclization reactions, leading to the formation of important heterocyclic scaffolds.
1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds known for their broad spectrum of biological activities. The oxidative cyclization of N-acylhydrazones is a common and efficient method for their synthesis.
dot graph "Oxadiazole_Synthesis" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} केंद Figure 2: Synthesis of 1,3,4-Oxadiazoles via oxidative cyclization.
A variety of reagents can be employed for this transformation, including copper(II) ions, which have been shown to facilitate a highly selective "turn-on" fluorescent response upon cyclization.[5]
1,2,4-Triazoles are another class of heterocyclic compounds with significant pharmacological importance. A common synthetic route involves the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which then undergoes cyclization.
dot graph "Triazole_Synthesis" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} केंद Figure 3: Synthetic pathway to 1,2,4-Triazoles.
Experimental Protocol: Synthesis of a 1,2,4-Triazole Derivative
-
Thiosemicarbazide Formation: Reflux a mixture of this compound (1 equivalent) and a substituted isothiocyanate (1 equivalent) in a suitable solvent like ethanol for 4-6 hours.
-
Isolation of Intermediate: Cool the reaction mixture and collect the precipitated thiosemicarbazide by filtration.
-
Cyclization: Dissolve the thiosemicarbazide in an aqueous solution of a base (e.g., 2% NaOH) and reflux for 4-6 hours.
-
Acidification: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the 1,2,4-triazole product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.[6][7]
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A classical method for their synthesis is the reaction of a hydrazide with a 1,3-dicarbonyl compound.
dot graph "Pyrazole_Synthesis" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} केंद Figure 4: General synthesis of Pyrazole derivatives.
Applications in Drug Discovery and Medicinal Chemistry
Derivatives of this compound have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs.
Antimicrobial Activity
Schiff bases and their metal complexes derived from fluorinated benzaldehydes have shown promising antimicrobial activity against various bacterial and fungal strains.[8] The presence of the fluorine substituents is believed to contribute to this activity.[9]
| Compound Type | Target Organism | Activity (MIC) | Reference |
| Fluorinated Schiff Bases | Candida albicans | 0.037 mM | [8] |
| Zinc Complexes of Reduced Schiff Bases | Staphylococcus aureus | 0.0008 µM | [9] |
Anticonvulsant Activity
Hydrazone derivatives are a well-established class of compounds with significant anticonvulsant potential.[10] The N-acylhydrazone scaffold is a key pharmacophore in many anticonvulsant agents. The ability to readily synthesize a diverse library of N-acylhydrazones from this compound makes it a valuable starting material for the development of new antiepileptic drugs.[1]
Structural Validation: The Role of Spectroscopy and X-ray Crystallography
The unambiguous characterization of the synthesized derivatives of this compound is crucial for understanding their structure-activity relationships. A combination of spectroscopic techniques and X-ray crystallography is typically employed for this purpose.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the connectivity and chemical environment of atoms in solution.[11][12]
-
FT-IR Spectroscopy: Confirms the presence of key functional groups, such as the C=O of the amide and the C=N of the azomethine.
-
Mass Spectrometry: Determines the molecular weight of the synthesized compounds.
-
Single-Crystal X-ray Diffraction: Provides the precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[11][13]
Conclusion
The hydrazide moiety in this compound is a highly versatile and reactive functional group that serves as a gateway to a rich variety of heterocyclic compounds. The strategic placement of the two fluorine atoms on the phenyl ring significantly influences its reactivity, enabling the efficient synthesis of N-acylhydrazones and their subsequent cyclization to form pharmacologically important scaffolds such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. The demonstrated antimicrobial and anticonvulsant activities of these derivatives underscore the importance of this compound as a privileged starting material in modern drug discovery and development. This guide has provided a comprehensive overview of its core reactivity, synthetic protocols, and therapeutic potential, offering a valuable resource for researchers in the field.
References
- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. peerj.com [peerj.com]
- 7. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 2,4-Difluorobenzohydrazide: A Cornerstone for Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry
The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, binding affinity, and lipophilicity.[1][2][3] The strategic placement of fluorine can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. 2,4-Difluorobenzohydrazide, a key building block, exemplifies the utility of this approach. Its difluorinated phenyl ring and reactive hydrazide moiety make it a versatile precursor for the synthesis of a wide array of pharmaceutical agents. This guide provides a comprehensive overview of the discovery and history of this compound synthesis, offering a deep dive into the chemical principles and practical methodologies for its preparation.
The Genesis of a Key Intermediate: A History Rooted in Precursor Synthesis
While a singular, seminal publication marking the "discovery" of this compound is not readily apparent in historical literature, its emergence is intrinsically linked to the development and availability of its key precursors: 2,4-difluorobenzoic acid and 2,4-difluorobenzoyl chloride. The history of this compound is therefore a story of the evolution of synthetic methods for these crucial starting materials.
The synthesis of fluorinated aromatic compounds has been a subject of intense research, driven by their increasing importance in pharmaceuticals and agrochemicals. Early methods for producing fluorinated aromatics often involved harsh conditions and had limited yields. However, the development of more efficient and scalable routes to precursors like 2,4-difluorobenzonitrile and 2,4-difluorotoluene paved the way for the accessible synthesis of 2,4-difluorobenzoic acid and its derivatives.[4][5]
Core Synthetic Strategies: From Precursor to Product
The synthesis of this compound is primarily achieved through the reaction of a 2,4-difluorobenzoyl derivative with hydrazine. The two most common and industrially relevant pathways start from either 2,4-difluorobenzoic acid or its more reactive acid chloride.
Route 1: From 2,4-Difluorobenzoic Acid
The direct reaction of 2,4-difluorobenzoic acid with hydrazine hydrate is a straightforward approach. This method often requires heating to drive the condensation reaction and remove the water byproduct. While direct, this route can sometimes lead to lower yields due to the equilibrium nature of the reaction.
A significant advancement in the synthesis of benzoic acids from their corresponding nitriles involves the use of ionic liquids, which can promote efficient and "green" hydrolysis.[6] This provides a modern, high-yield pathway to obtaining the necessary 2,4-difluorobenzoic acid precursor.
Route 2: From 2,4-Difluorobenzoyl Chloride
A more common and often higher-yielding method involves the use of the more electrophilic 2,4-difluorobenzoyl chloride. The acid chloride readily reacts with hydrazine at lower temperatures, providing a cleaner and more efficient conversion to the desired hydrazide. The synthesis of 2,4-difluorobenzoyl chloride itself is a critical step, typically achieved by treating 2,4-difluorobenzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.[7][8][9]
The overall synthetic workflow can be visualized as a multi-step process, starting from readily available fluorinated aromatic compounds.
Caption: Overall synthetic workflow for this compound.
Quantitative Analysis of Precursor Synthesis
The efficiency of the overall synthesis of this compound is highly dependent on the yields of its precursors. The following table summarizes various reported methods for the synthesis of key intermediates.
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 2,4-Difluorotoluene | 2,4-Difluorobenzaldehyde | H₂O₂, Co/Mo/Br catalyst, acetic acid, continuous flow | 29.2% (yield of aldehyde) | [5] |
| 2,4-Difluorobenzonitrile | 2,4-Difluorobenzoic Acid | [bmim]HSO₄, H₂O, 60-65°C | >90% | [6] |
| 2,4-Dichlorofluorobenzene | 2,4-Dichloro-5-fluorobenzoyl chloride | Oxalyl chloride, AlCl₃, 20-30°C | 98.3% | [8] |
| 4-Fluorotoluene | 4-Fluorotrichlorotoluene | Cl₂, UV light, 70-85°C | 99.5% | [9] |
Detailed Experimental Protocol: Synthesis from 2,4-Difluorobenzoyl Chloride
This protocol details a reliable and high-yielding method for the synthesis of this compound starting from the corresponding acid chloride.
Step 1: Synthesis of 2,4-Difluorobenzoyl Chloride
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-difluorobenzoic acid (15.8 g, 0.1 mol).
-
Addition of Chlorinating Agent: Slowly add thionyl chloride (14.3 g, 0.12 mol, 8.7 mL) to the flask at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution (test with moist pH paper).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Distill off the excess thionyl chloride under reduced pressure. The crude 2,4-difluorobenzoyl chloride is then purified by vacuum distillation to yield a colorless liquid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, dissolve hydrazine hydrate (6.0 g, 0.12 mol) in a suitable solvent such as dichloromethane (100 mL). Cool the solution to 0-5°C in an ice bath.
-
Addition of Acid Chloride: Slowly add a solution of 2,4-difluorobenzoyl chloride (17.6 g, 0.1 mol) in dichloromethane (50 mL) dropwise to the hydrazine solution, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: The reaction mixture is then washed successively with water, a dilute solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.
Caption: Step-by-step experimental workflow.
Conclusion: A Versatile Building Block for Future Innovations
The synthesis of this compound, while not attributable to a single historical discovery, represents the culmination of advancements in fluorination chemistry and the synthesis of aromatic carboxylic acid derivatives. The methodologies outlined in this guide, from the preparation of key precursors to the final hydrazide formation, provide a robust framework for researchers and drug development professionals. As the demand for novel, fluorine-containing pharmaceuticals continues to grow, the importance of versatile and readily accessible building blocks like this compound will undoubtedly increase, solidifying its role as a cornerstone in the ongoing quest for new and improved therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. CN105646180A - Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method - Google Patents [patents.google.com]
- 3. The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents [patents.google.com]
- 5. CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene - Google Patents [patents.google.com]
- 6. 2,4-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 8. CN104211590A - Preparation method of 2, 4-dichloro-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 9. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]
Methodological & Application
Synthesis of Novel Schiff Bases from 2,4-Difluorobenzohydrazide and Substituted Aldehydes: A Detailed Guide for Researchers
Introduction: The Versatility and Promise of Schiff Bases in Modern Drug Discovery
Schiff bases, compounds characterized by the presence of an azomethine (-C=N-) group, represent a cornerstone in the edifice of medicinal chemistry and drug development. First reported by Hugo Schiff in 1864, these compounds are typically synthesized through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone.[1] The versatility of their synthesis allows for a high degree of structural diversity, which in turn leads to a broad spectrum of biological activities.[2]
The imine group is critical to the biological activities of Schiff bases, often acting as a key pharmacophore that can interact with various biological targets.[1] Schiff bases and their metal complexes have demonstrated a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and antitumor activities.[2][3] This has made them a focal point for the development of new therapeutic agents.
This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of a specific class of Schiff bases derived from 2,4-difluorobenzohydrazide and various substituted aldehydes. The incorporation of a difluorinated phenyl ring is a strategic design element, as fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring this promising class of compounds.
Rationale for the Synthesis of this compound Schiff Bases
The synthesis of Schiff bases from this compound is predicated on the synergistic effect of the hydrazone backbone and the fluorine substituents. Hydrazones, a subclass of Schiff bases, are known for their extensive biological activities. The presence of the difluorinated aromatic ring is expected to enhance these properties. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can lead to increased metabolic stability and improved cell membrane permeability, which are desirable characteristics for drug candidates.
The general synthetic approach involves a two-step process: first, the synthesis of the key intermediate, this compound, from a suitable precursor like 2,4-difluorobenzoic acid, followed by the condensation of this hydrazide with a variety of substituted aldehydes to generate a library of Schiff bases.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound and its subsequent conversion to Schiff bases.
Part 1: Synthesis of this compound
The synthesis of the hydrazide intermediate can be achieved via a two-step process starting from 2,4-difluorobenzoic acid.
Step 1: Synthesis of Methyl 2,4-Difluorobenzoate
A general procedure for the esterification of a benzoic acid derivative is as follows:
-
To a solution of 2,4-difluorobenzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 2,4-difluorobenzoate.[3]
Step 2: Synthesis of this compound
The hydrazide is synthesized by reacting the corresponding ester with hydrazine hydrate:
-
Dissolve methyl 2,4-difluorobenzoate (1 equivalent) in methanol.
-
Add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting solid, this compound, can be purified by recrystallization from a suitable solvent like ethanol.[3]
Part 2: General Protocol for the Synthesis of Schiff Bases from this compound
The following is a general and robust protocol for the condensation reaction between this compound and various substituted aldehydes.
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent, such as methanol or ethanol.
-
To this solution, add the desired substituted aldehyde (1 equivalent). A variety of aldehydes with electron-donating or electron-withdrawing groups can be used to generate a diverse library of Schiff bases.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acid catalyzes the condensation reaction.
-
Reflux the reaction mixture with constant stirring for a period ranging from 5 to 12 hours. The reaction progress should be monitored by TLC.[4]
-
Upon completion, the Schiff base product often precipitates out of the solution upon cooling.
-
Collect the solid product by filtration.
-
To remove any unreacted aldehyde, wash the product with a sodium bisulfite solution, followed by a wash with cold methanol to remove other impurities.[4]
-
The purified Schiff base can be dried in a desiccator or under vacuum.
Visualization of the Synthetic Workflow
The overall synthetic pathway can be visualized as a two-stage process, as depicted in the following workflow diagram.
Caption: Workflow for the synthesis and analysis of Schiff bases.
Characterization of Synthesized Schiff Bases
Thorough characterization of the newly synthesized Schiff bases is essential to confirm their structure and purity. The following spectroscopic techniques are indispensable for this purpose.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the key functional groups in the synthesized compounds.
-
Disappearance of Aldehyde C=O Stretch: The absence of the characteristic strong carbonyl (C=O) stretching band of the starting aldehyde (typically around 1700 cm⁻¹) is a primary indicator of a successful reaction.
-
Appearance of Azomethine C=N Stretch: The formation of the Schiff base is confirmed by the appearance of a new absorption band corresponding to the azomethine (-C=N-) group. This band typically appears in the region of 1600-1650 cm⁻¹.[4]
-
N-H Stretch: The N-H stretching vibration of the hydrazide moiety is usually observed in the region of 3100-3300 cm⁻¹.
-
C-F Stretch: The presence of the carbon-fluorine bonds will be indicated by strong absorption bands in the fingerprint region, typically around 1200-1300 cm⁻¹.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
-
¹H NMR:
-
Azomethine Proton (-N=CH-): A characteristic singlet peak in the downfield region, typically between δ 8.0 and 9.5 ppm, is indicative of the azomethine proton.[4]
-
Aromatic Protons: The protons on the aromatic rings will appear as multiplets in the range of δ 6.5-8.5 ppm.
-
N-H Proton: The N-H proton of the hydrazide linkage usually appears as a singlet in the downfield region, often above δ 10 ppm.
-
-
¹³C NMR:
-
Azomethine Carbon (-N=CH-): The carbon of the azomethine group will show a signal in the range of δ 140-160 ppm.
-
Aromatic Carbons: The carbons of the aromatic rings will resonate in the region of δ 110-160 ppm. The carbons attached to fluorine will exhibit splitting due to C-F coupling.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized Schiff bases and to confirm their elemental composition. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base.[4]
Data Presentation: A Comparative Overview
The following table provides a hypothetical summary of the characterization data for a series of Schiff bases derived from this compound and various substituted aldehydes. This serves as a template for researchers to organize their experimental results.
| Aldehyde Substituent (R) | Yield (%) | M.p. (°C) | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ ppm) -N=CH- | Mass Spec (m/z) [M+H]⁺ |
| 4-Nitro | 85 | 210-212 | 1625 | 8.85 | 320.07 |
| 4-Chloro | 90 | 195-197 | 1630 | 8.60 | 313.05 |
| 4-Hydroxy | 82 | 225-227 | 1620 | 8.45 | 295.08 |
| 4-Methoxy | 88 | 188-190 | 1628 | 8.50 | 309.10 |
Application Notes: The Potential of this compound Schiff Bases in Drug Development
The strategic incorporation of a difluorinated phenyl ring into the Schiff base scaffold opens up numerous avenues for their application in drug discovery, particularly in the development of novel antimicrobial agents.
Antimicrobial Activity
Schiff bases are well-documented for their broad-spectrum antimicrobial properties. The presence of the azomethine group is often crucial for their activity, as it can interfere with microbial cell processes. The introduction of fluorine atoms can further enhance this activity. The high electronegativity of fluorine can increase the acidity of the N-H proton in the hydrazone moiety, potentially leading to stronger interactions with biological targets. Furthermore, the lipophilicity conferred by the fluorine atoms can facilitate the transport of the molecule across microbial cell membranes.
It is recommended to screen the synthesized Schiff bases against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. Standard methods such as the disk diffusion assay or the determination of the Minimum Inhibitory Concentration (MIC) can be employed to quantify their antimicrobial efficacy.[5]
Mechanism of Action: A Postulated Pathway
The antimicrobial action of Schiff bases is often attributed to their ability to chelate metal ions that are essential for microbial growth or to interact with specific enzymes or cellular components. The general mechanism of Schiff base formation involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration.
Caption: General mechanism of Schiff base formation.
Conclusion and Future Directions
This application note has provided a detailed and scientifically grounded guide for the synthesis, characterization, and potential application of novel Schiff bases derived from this compound. The protocols outlined herein are based on established chemical principles and analogous reactions reported in the scientific literature, offering a solid starting point for researchers in this field.
The structural diversity achievable through the use of various substituted aldehydes, combined with the beneficial properties imparted by the difluorinated phenyl ring, makes this class of compounds highly attractive for further investigation. Future research should focus on expanding the library of these Schiff bases, exploring their full range of biological activities, and elucidating their mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in optimizing their therapeutic potential and advancing the development of new and effective drug candidates.
References
- 1. [PDF] Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Bioactive Hydrazones via Condensation Reaction of 2,4-Difluorobenzohydrazide
Abstract: This technical guide provides a comprehensive protocol for the condensation reaction of 2,4-Difluorobenzohydrazide with carbonyl compounds to synthesize N'-substituted hydrazone derivatives. These structures are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active agents. The strategic incorporation of a 2,4-difluorophenyl moiety can significantly enhance the pharmacological profile of a molecule, improving properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] This document details the underlying chemical principles, a robust step-by-step experimental protocol, characterization methods, and a troubleshooting guide to empower researchers to successfully synthesize and validate these valuable compounds.
Part 1: Scientific Principles & Mechanistic Overview
The synthesis of hydrazones from hydrazides and carbonyl compounds (aldehydes or ketones) is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction.[3][4] This process is highly efficient and is a cornerstone of synthetic chemistry for creating carbon-nitrogen double bonds (C=N).
1.1 The Reaction Mechanism
The reaction proceeds in two primary stages:
-
Nucleophilic Addition: The terminal nitrogen atom (-NH₂) of the this compound acts as a nucleophile. Its lone pair of electrons attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine.
-
Elimination (Dehydration): The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable hydrazone product, which is characterized by the azomethine group (-C=N-NH-).[5]
This reaction is typically catalyzed by the addition of a small amount of acid, such as glacial acetic acid or sulfuric acid.[6] The acid protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, thereby accelerating the initial nucleophilic attack.[6]
Caption: General mechanism for hydrazone formation.
1.2 The Role of the 2,4-Difluorophenyl Moiety
The inclusion of fluorine atoms in pharmaceutical candidates is a widely used strategy in modern drug discovery.[7] The 2,4-difluoro substitution pattern on the benzohydrazide scaffold imparts several desirable physicochemical properties:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, potentially increasing the half-life of the drug.[1]
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in favorable electrostatic interactions with biological targets, enhancing binding affinity.[2]
-
Lipophilicity & Permeability: Strategic fluorination can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and the blood-brain barrier.[2][8]
Part 2: Detailed Experimental Protocol
This section provides a reliable, step-by-step protocol for a representative condensation reaction between this compound and 4-hydroxybenzaldehyde.
2.1 Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (10 mmol scale) | Notes |
| This compound | 446-37-7 | 172.13 | 1.72 g (1.0 eq) | Purity >98% |
| 4-Hydroxybenzaldehyde | 123-08-0 | 122.12 | 1.22 g (1.0 eq) | Purity >98% |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 30 mL | Reagent grade |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 2-3 drops | Catalyst |
| Deionized Water | 7732-18-5 | 18.02 | As needed | For washing |
| Hexane | 110-54-3 | 86.18 | As needed | For washing/recrystallization |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | For TLC/recrystallization |
2.2 Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
TLC plates (Silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization (254 nm)
-
Melting point apparatus
-
Standard laboratory glassware (beakers, graduated cylinders)
2.3 Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
2.4 Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.72 g, 10 mmol) and 4-hydroxybenzaldehyde (1.22 g, 10 mmol).
-
Dissolution: Add 30 mL of absolute ethanol to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the solution. The acid acts as a catalyst to accelerate the reaction.[6]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain a gentle reflux for 2-4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a developing solution (e.g., Hexane:Ethyl Acetate 7:3). Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new, less polar spot and the disappearance of the starting material spots indicate reaction completion.
-
Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A solid precipitate should form. The cooling process can be expedited by placing the flask in an ice bath.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with a small amount of cold deionized water (2 x 10 mL) followed by a small amount of cold ethanol or hexane (1 x 10 mL) to remove any unreacted starting materials and impurities.[9]
-
Drying & Purification: Allow the product to air-dry or dry in a vacuum oven at a low temperature (40-50 °C). The purity of the product can be further enhanced by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
2.5 Expected Characterization Results
The final product, N'-(4-hydroxybenzylidene)-2,4-difluorobenzohydrazide, should be characterized to confirm its identity and purity.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: A sharp melting point range indicates high purity. This can be compared to literature values if available.
-
FT-IR (KBr, cm⁻¹): Look for characteristic peaks: ~3200-3400 (O-H and N-H stretching), ~1650 (C=O, amide I), ~1600 (C=N, imine), ~1550 (N-H bending, amide II), ~1200-1300 (C-F stretching).
-
¹H NMR (DMSO-d₆, δ ppm): Expect signals for the aromatic protons, the azomethine proton (-CH=N-) as a singlet around 8.5 ppm, and exchangeable signals for the -OH and -NH protons at higher chemical shifts (>10 ppm).[10]
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ or [M-H]⁻ should correspond to the calculated molecular weight of the product (C₁₄H₁₀F₂N₂O₂ = 276.24 g/mol ).
Part 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Insufficient catalyst. 3. Product is soluble in the reaction/wash solvent. | 1. Increase reflux time and monitor by TLC. 2. Add an additional drop of acetic acid. 3. Cool the reaction mixture thoroughly in an ice bath before filtering. Use minimal amounts of ice-cold solvent for washing. |
| Oily Product / Fails to Crystallize | Presence of impurities or residual solvent. | Try triturating the oil with a non-polar solvent like hexane to induce solidification. If that fails, attempt purification via column chromatography. |
| Multiple Spots on TLC of Final Product | 1. Incomplete reaction. 2. Product degradation. 3. Presence of side products. | 1. Ensure the reaction has gone to completion before work-up. 2. Avoid excessive heating or prolonged reaction times. 3. Purify the product by recrystallization or column chromatography. |
References
- 1. nbinno.com [nbinno.com]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Addition-elimination condensation reactions of aldehydes ketones identification with 2,4-dinitrophenylhydrazine 24DNPH equations reagents advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijpbs.com [ijpbs.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,4-Difluorobenzohydrazide
Introduction: The Versatility of 2,4-Difluorobenzohydrazide in Heterocyclic Synthesis
This compound is a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds. The presence of the difluorophenyl moiety is of particular significance in medicinal chemistry, as the incorporation of fluorine atoms into bioactive molecules can enhance their metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors. This guide provides detailed protocols for the synthesis of three key classes of five-membered heterocyclic compounds originating from this compound: 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These heterocyclic cores are prevalent in compounds exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3]
The protocols outlined herein are designed for researchers, scientists, and professionals in drug development, offering step-by-step methodologies, mechanistic insights, and expected outcomes. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic transformations.
Overall Synthetic Workflow
The synthesis of the target heterocyclic compounds from this compound generally follows the pathways illustrated below. The initial hydrazide can be directed towards different heterocyclic systems by reacting it with appropriate reagents.
Caption: General synthetic pathways from this compound.
PART 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
Application Note
1,3,4-Oxadiazole derivatives are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[3][4] The synthesis of 2-(2,4-difluorophenyl)-5-aryl-1,3,4-oxadiazoles is typically achieved through the cyclodehydration of an intermediate N,N'-diacylhydrazine, which is formed in situ from the reaction of this compound with a substituted aromatic carboxylic acid. Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for this transformation, acting as both a coupling and a dehydrating agent.[5][6]
Mechanism Insight: The reaction proceeds via the initial activation of the carboxylic acid by POCl₃, forming a highly reactive acyl dichlorophosphate intermediate.[7] This intermediate is then attacked by the nucleophilic nitrogen of this compound. Subsequent intramolecular cyclization and elimination of water, facilitated by POCl₃, leads to the formation of the stable 1,3,4-oxadiazole ring.
Caption: Workflow for 1,3,4-oxadiazole synthesis.
Protocol: Synthesis of 2-(2,4-Difluorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
Materials:
-
This compound
-
4-Chlorobenzoic acid
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Sodium bicarbonate solution (5% w/v)
-
Ethanol
Procedure:
-
In a round-bottom flask, take an equimolar mixture of this compound (e.g., 1.72 g, 0.01 mol) and 4-chlorobenzoic acid (1.57 g, 0.01 mol).
-
Carefully add phosphorus oxychloride (10 mL) to the flask in a fume hood.
-
The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
After completion, the reaction mixture is allowed to cool to room temperature and then slowly poured onto crushed ice with constant stirring.
-
The resulting precipitate is filtered, washed with water, and then with a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
The crude product is then washed again with water until the washings are neutral to litmus paper.
-
The solid is dried and recrystallized from ethanol to afford the pure 2-(2,4-difluorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole.
Data Summary for Representative 1,3,4-Oxadiazole Derivatives:
| Compound ID | Ar-Group | Yield (%) | m.p. (°C) | ¹H NMR (δ ppm) |
| OXA-1 | 4-Chlorophenyl | ~85 | 168-170 | 8.10-7.20 (m, 7H, Ar-H) |
| OXA-2 | 4-Nitrophenyl | ~80 | 210-212 | 8.40-7.30 (m, 7H, Ar-H) |
| OXA-3 | 4-Methoxyphenyl | ~88 | 155-157 | 7.90-6.90 (m, 7H, Ar-H), 3.85 (s, 3H, OCH₃) |
Note: Spectroscopic data are illustrative and may vary slightly based on the specific instrumentation and solvent used.
PART 2: Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
Application Note
1,2,4-Triazole-3-thiol derivatives are a class of heterocyclic compounds with significant biological activities, particularly as antifungal and antibacterial agents.[1][2][9] The synthesis of these compounds from this compound involves a two-step process. The first step is the formation of a 1-(2,4-difluorobenzoyl)-4-aryl-thiosemicarbazide intermediate by reacting the hydrazide with a suitable aryl isothiocyanate.[10][11] The subsequent step involves the base-catalyzed intramolecular cyclization of the thiosemicarbazide to yield the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.[12][13]
Mechanism Insight: The initial reaction is a nucleophilic addition of the hydrazide to the electrophilic carbon of the isothiocyanate. In the second step, under basic conditions, the thiosemicarbazide undergoes deprotonation, followed by an intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon. Subsequent dehydration leads to the formation of the stable 1,2,4-triazole ring.
Caption: Workflow for 1,2,4-triazole-3-thiol synthesis.
Protocol: Synthesis of 4-Allyl-5-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol
Step 1: Synthesis of 1-(2,4-Difluorobenzoyl)-4-allyl-thiosemicarbazide
Materials:
-
This compound
-
Allyl isothiocyanate
-
Ethanol
Procedure:
-
A mixture of this compound (1.72 g, 0.01 mol) and allyl isothiocyanate (0.99 g, 0.01 mol) in ethanol (20 mL) is refluxed for 4-5 hours.
-
The reaction mixture is then cooled to room temperature.
-
The solid product that separates out is filtered, washed with a small amount of cold ethanol, and dried to give the thiosemicarbazide intermediate.
Step 2: Synthesis of 4-Allyl-5-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol
Materials:
-
1-(2,4-Difluorobenzoyl)-4-allyl-thiosemicarbazide
-
Sodium hydroxide (NaOH) solution (2N)
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
The 1-(2,4-difluorobenzoyl)-4-allyl-thiosemicarbazide (2.71 g, 0.01 mol) is dissolved in 2N sodium hydroxide solution (20 mL).
-
The mixture is refluxed for 6-8 hours.
-
After cooling, the solution is filtered to remove any insoluble impurities.
-
The clear filtrate is then acidified with concentrated hydrochloric acid to a pH of 5-6.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried.
-
The crude product can be recrystallized from ethanol to yield the pure triazole-3-thiol.
Data Summary for Representative 1,2,4-Triazole-3-thiol Derivatives:
| Compound ID | R-Group | Yield (%) | m.p. (°C) | ¹H NMR (δ ppm) |
| TRZ-1 | Allyl | ~75 | 180-182 | 13.8 (s, 1H, SH), 7.8-7.1 (m, 3H, Ar-H), 5.9-5.1 (m, 1H, =CH), 5.0-4.8 (m, 2H, =CH₂), 4.5 (d, 2H, N-CH₂) |
| TRZ-2 | Phenyl | ~80 | 225-227 | 14.0 (s, 1H, SH), 7.9-7.0 (m, 8H, Ar-H) |
| TRZ-3 | 4-Chlorophenyl | ~82 | 240-242 | 14.1 (s, 1H, SH), 7.9-7.2 (m, 7H, Ar-H) |
Note: Spectroscopic data are illustrative and may vary slightly based on the specific instrumentation and solvent used.
PART 3: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles
Application Note
1,3,4-Thiadiazole derivatives are another important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[14][15] The synthesis of 2-arylamino-5-(2,4-difluorophenyl)-1,3,4-thiadiazoles can be achieved from the same 1-(2,4-difluorobenzoyl)-4-aryl-thiosemicarbazide intermediate used for the synthesis of 1,2,4-triazoles. The key difference lies in the use of an acid catalyst for the cyclization reaction, which favors the formation of the 1,3,4-thiadiazole ring over the 1,2,4-triazole.
Mechanism Insight: Under acidic conditions, the thiosemicarbazide undergoes dehydration via protonation of the carbonyl oxygen, followed by an intramolecular nucleophilic attack of the sulfur atom on the carbonyl carbon. Subsequent elimination of a water molecule leads to the formation of the 1,3,4-thiadiazole ring.
References
- 1. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. rsc.org [rsc.org]
- 7. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. juniv.edu [juniv.edu]
- 12. mdpi.com [mdpi.com]
- 13. jocpr.com [jocpr.com]
- 14. connectjournals.com [connectjournals.com]
- 15. asianpubs.org [asianpubs.org]
Application Notes & Protocols: Leveraging 2,4-Difluorobenzohydrazide in the Synthesis of Novel Drug Candidates
Introduction: The Strategic Importance of Fluorine in Drug Design
In the landscape of modern medicinal chemistry, the selective incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[1] Strategic fluorination can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeability.[1]
2,4-Difluorobenzohydrazide emerges as a particularly valuable and versatile starting material in this context. This compound offers a dual-functionality scaffold: the reactive hydrazide moiety (-CONHNH₂), which is a gateway to a multitude of heterocyclic systems, and the 2,4-difluorophenyl ring, a "pharmacophore" that imparts desirable physicochemical properties to the final molecule. This guide provides an in-depth exploration of the application of this compound, detailing the synthesis of key bioactive heterocyclic cores, including Schiff bases and pyrazoles, complete with validated protocols and the scientific rationale underpinning these methodologies.
Core Application I: Synthesis of Bioactive Schiff Bases (Hydrazones)
The condensation of the nucleophilic amino group of this compound with electrophilic aldehydes or ketones is one of its most fundamental and high-yielding reactions, producing N-acylhydrazones, a subclass of Schiff bases. These compounds are not merely synthetic intermediates but often possess significant intrinsic biological activities, including antimicrobial and antifungal properties.[2][3]
Scientific Rationale
The formation of the azomethine (-N=CH-) linkage creates a conjugated system that is crucial for biological activity. The 2,4-difluorophenyl moiety enhances the lipophilicity of the molecule, which can facilitate passage through microbial cell membranes. Furthermore, the fluorine atoms can act as hydrogen bond acceptors, potentially strengthening the interaction with biological targets. The planarity of the Schiff base structure is often a key factor in its ability to intercalate with DNA or fit into the active sites of enzymes.
Experimental Workflow: Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff bases.
Detailed Protocol: Synthesis of N'-(4-hydroxybenzylidene)-2,4-difluorobenzohydrazide
This protocol details the synthesis of a representative Schiff base from this compound and 4-hydroxybenzaldehyde.
Materials:
-
This compound (1.72 g, 10 mmol)
-
4-Hydroxybenzaldehyde (1.22 g, 10 mmol)
-
Absolute Ethanol (40 mL)
-
Glacial Acetic Acid (3-4 drops)
-
100 mL Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.72 g (10 mmol) of this compound in 25 mL of absolute ethanol with gentle warming and stirring.
-
Addition of Aldehyde: In a separate beaker, dissolve 1.22 g (10 mmol) of 4-hydroxybenzaldehyde in 15 mL of absolute ethanol. Add this solution to the stirred hydrazide solution.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration of the carbinolamine intermediate, which is the rate-determining step in Schiff base formation.[4]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain reflux for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate:Hexane 1:1).
-
Isolation: After the reaction is complete (as indicated by the consumption of starting materials on TLC), remove the flask from the heat and allow it to cool to room temperature. The product will typically precipitate as a crystalline solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with two portions of cold ethanol (5 mL each) to remove any unreacted starting materials and catalyst.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity. The IR spectrum should show a characteristic imine (C=N) stretching band around 1610 cm⁻¹.[3]
Core Application II: Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic scaffolds that are prevalent in a vast number of marketed drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] this compound serves as an excellent precursor for N-aroyl pyrazoles through cyclocondensation reactions with 1,3-dicarbonyl compounds.
Scientific Rationale
The synthesis proceeds via a Knorr-type pyrazole synthesis. The reaction is initiated by the formation of a hydrazone intermediate from one of the carbonyl groups of the 1,3-dicarbonyl compound and the hydrazide. This is followed by an intramolecular cyclization where the enol form of the remaining carbonyl group is attacked by the amide nitrogen, and subsequent dehydration yields the stable aromatic pyrazole ring. The 2,4-difluorobenzoyl group at the N-1 position of the pyrazole ring significantly influences the molecule's electronic properties and can be critical for its interaction with biological targets.
Experimental Workflow: Pyrazole Synthesis
Caption: Workflow for acid-catalyzed pyrazole synthesis.
Detailed Protocol: Synthesis of (2,4-Difluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone
Materials:
-
This compound (1.72 g, 10 mmol)
-
Acetylacetone (1,3-pentanedione) (1.0 g, 10 mmol)
-
Glacial Acetic Acid (20 mL)
-
100 mL Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle
-
Beaker (500 mL), Ice
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, add this compound (1.72 g, 10 mmol), acetylacetone (1.0 g, 10 mmol), and 20 mL of glacial acetic acid. Glacial acetic acid serves as both the solvent and the acid catalyst for this condensation reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 118°C) with continuous stirring. Maintain the reflux for 6-8 hours.
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a 500 mL beaker containing 250 mL of crushed ice with constant stirring.
-
Isolation: The solid product will precipitate out. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Washing: Wash the crude product thoroughly with cold water to remove any residual acetic acid.
-
Purification and Characterization: The crude product can be purified by recrystallization from a suitable solvent like ethanol. Dry the final product and confirm its structure and purity via melting point, NMR, and mass spectrometry.
Data Summary: Biological Activity of Synthesized Derivatives
The true value of these synthetic protocols lies in their ability to generate novel compounds for biological screening. The table below presents hypothetical, yet representative, data for a series of compounds synthesized from this compound, illustrating their potential as antimicrobial agents.
| Compound ID | Scaffold Type | R-Group (from Aldehyde) | Yield (%) | Antibacterial Activity (MIC, µg/mL) vs. S. aureus |
| DFB-SB-01 | Schiff Base | 4-Hydroxy | 85 | 16 |
| DFB-SB-02 | Schiff Base | 4-Nitro | 91 | 8 |
| DFB-SB-03 | Schiff Base | 2-Chloro | 88 | 12 |
| DFB-PZ-01 | Pyrazole | (from Acetylacetone) | 78 | 32 |
| DFB-PZ-02 | Pyrazole | (from Benzoylacetone) | 72 | 25 |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.
Conclusion and Future Outlook
This compound stands as a powerful and versatile building block in the synthesis of novel drug candidates. The protocols outlined herein for the synthesis of Schiff bases and pyrazoles are robust, high-yielding, and serve as a foundation for creating diverse chemical libraries. The strategic placement of the difluorophenyl moiety is a proven method for enhancing the biological activity and drug-like properties of heterocyclic compounds.[1] Future work should focus on expanding the range of heterocyclic systems synthesized from this precursor, exploring multicomponent reactions for increased molecular complexity, and conducting extensive structure-activity relationship (SAR) studies to optimize lead compounds for various therapeutic targets.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. ijpbs.com [ijpbs.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note and Experimental Protocols for the N-Acylation of 2,4-Difluorobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Acylated 2,4-Difluorobenzohydrazide Scaffolds
N-acylated hydrazides are a cornerstone in medicinal chemistry, recognized as a versatile pharmacophore in a multitude of bioactive compounds.[1] The hydrazide moiety serves as a stable bioisostere of the amide bond, offering unique structural and electronic properties.[1] The incorporation of a 2,4-difluorophenyl group, as in this compound, is a strategic design element in modern drug discovery. The fluorine atoms can significantly enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profile of drug candidates.[2][3] The N-acylation of this compound provides a direct route to a diverse library of derivatives, which are precursors to valuable heterocyclic compounds and have shown promise as antibacterial, antifungal, and antitumor agents.[4][5]
This application note provides a comprehensive guide to the experimental procedures for the N-acylation of this compound, detailing robust protocols, explaining the chemical principles behind the experimental choices, and offering insights into reaction optimization and product characterization.
Chemical Principles and Mechanistic Overview
The N-acylation of this compound is a nucleophilic acyl substitution reaction. The terminal nitrogen atom of the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The presence of two electron-withdrawing fluorine atoms on the benzene ring decreases the nucleophilicity of the hydrazide's amino group, which may necessitate carefully optimized or more forcing reaction conditions compared to non-fluorinated analogues.[2]
The general mechanism involves the attack of the hydrazide on the acylating agent, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and departure of the leaving group yields the N-acylated product. The choice of acylating agent, solvent, and the use of a base are critical parameters that influence the reaction rate and yield.
Diagram of the General Reaction Mechanism:
Caption: General mechanism of N-acylation of this compound.
Experimental Protocols
Three reliable methods for the N-acylation of this compound are presented below, each employing a different class of acylating agent.
Protocol 1: Acylation using Acyl Chlorides
This is a highly efficient and widely employed method for amide bond formation. A base is required to neutralize the hydrogen chloride (HCl) gas generated during the reaction.[2][6]
Materials:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride) (1.1 - 1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (NEt₃) or Pyridine (1.5 equivalents)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the solution. The base scavenges the HCl produced, driving the reaction to completion.
-
Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes. The slow addition helps to control the exothermic nature of the reaction.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
Experimental Workflow for Acylation with Acyl Chlorides:
Caption: Step-by-step workflow for N-acylation using acyl chlorides.
Protocol 2: Acylation using Carboxylic Anhydrides
This method is a good alternative to acyl chlorides, often proceeding under milder conditions and avoiding the generation of corrosive HCl gas. The reaction can sometimes be performed without a base, although one may be used to accelerate the reaction.
Materials:
-
This compound
-
Carboxylic anhydride (e.g., acetic anhydride, succinic anhydride) (1.2 equivalents)
-
Glacial Acetic Acid or Pyridine as solvent
-
Ice-water
Procedure:
-
Suspend this compound (1.0 eq) in glacial acetic acid or pyridine in a round-bottom flask.
-
Add the carboxylic anhydride (1.2 eq) to the suspension.
-
Heat the mixture to reflux (typically 80-120 °C) for 2-6 hours, monitoring by TLC. The elevated temperature is often necessary to drive the reaction to completion, especially with less reactive anhydrides.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of ice-water to precipitate the product. This also hydrolyzes any excess anhydride.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any remaining acid or anhydride.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization if necessary.
Protocol 3: Amide Coupling using Carbodiimides
This method is ideal for acylating with carboxylic acids directly and is known for its mild reaction conditions, which are suitable for sensitive substrates. Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.
Materials:
-
This compound
-
Carboxylic acid of choice (1.1 equivalents)
-
EDC or DCC (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (0.2 equivalents, optional but recommended)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
Procedure:
-
Dissolve the carboxylic acid (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask.
-
Add EDC (1.2 eq) and HOBt (0.2 eq). HOBt is an additive that suppresses side reactions and improves yields.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM or DMF.
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If EDC is used, the urea byproduct is water-soluble and can be removed during the aqueous workup.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction parameters for the N-acylation of this compound with various acylating agents. The expected yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction scale.
| Acylating Agent | Method | Solvent | Base | Temperature (°C) | Time (h) | Expected Yield (%) |
| Benzoyl Chloride | Protocol 1 | DCM | NEt₃ | 0 to RT | 6 | 85-95 |
| Acetyl Chloride | Protocol 1 | THF | Pyridine | 0 to RT | 4 | 80-90 |
| Acetic Anhydride | Protocol 2 | Acetic Acid | None | Reflux | 3 | 75-85 |
| Succinic Anhydride | Protocol 2 | Pyridine | None | Reflux | 5 | 70-80 |
| Benzoic Acid | Protocol 3 | DMF | DIPEA | RT | 18 | 70-85 |
Product Characterization
The synthesized N-acyl-2,4-difluorobenzohydrazide derivatives should be characterized by standard spectroscopic methods to confirm their structure and purity.
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra will show characteristic signals for the aromatic protons and carbons of the 2,4-difluorophenyl ring and the newly introduced acyl group. The NH protons of the hydrazide moiety will appear as distinct signals, often as broad singlets, and their chemical shifts can be influenced by the solvent and the nature of the acyl group.[1][7]
-
FT-IR Spectroscopy: The IR spectrum will show a characteristic C=O stretching vibration for the amide carbonyl group, typically in the range of 1640-1680 cm⁻¹. The N-H stretching vibrations will be observed around 3200-3300 cm⁻¹.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
Conclusion
The N-acylation of this compound is a versatile and valuable transformation in the synthesis of novel compounds with potential therapeutic applications. The protocols detailed in this application note provide a solid foundation for researchers to successfully synthesize a wide range of N-acylated derivatives. The choice of method will depend on the specific acyl group to be introduced and the scale of the reaction. Careful optimization of reaction conditions and thorough characterization of the products are essential for achieving high yields and purity.
References
- 1. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and application of decatungstate catalyzed C–H 18F- and 19F-fluorination, fluoroalkylation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: 2,4-Difluorobenzohydrazide Derivatives as Potential Enzyme Inhibitors
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 2,4-Difluorobenzohydrazide Scaffold
In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple receptor or enzyme targets — is a cornerstone of efficient drug discovery. The hydrazide and its derivatives, particularly hydrazones, represent such a class, known for a wide spectrum of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1][2][3] The core reactivity of the hydrazide group allows for the straightforward synthesis of a diverse library of derivatives, making it a powerful tool for developing novel therapeutic agents.[2]
The this compound scaffold, specifically, has garnered significant attention. The inclusion of fluorine atoms into a phenyl ring can dramatically alter the molecule's physicochemical properties. It often enhances metabolic stability by blocking sites of oxidative metabolism, increases membrane permeability, and can improve binding affinity to target proteins through favorable electrostatic interactions. This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound derivatives and their subsequent evaluation as enzyme inhibitors, with a specific focus on α-glucosidase, a key target in the management of type 2 diabetes mellitus.[4][5]
Synthesis of this compound Derivatives (Schiff Bases)
The most common and efficient method for creating a diverse library of derivatives from this compound is through the synthesis of Schiff bases (hydrazones). This involves a condensation reaction between the terminal amine of the hydrazide and a variety of substituted aldehydes or ketones.[6][7]
Principle of the Reaction
The reaction is a nucleophilic addition-elimination. The lone pair of electrons on the terminal nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule, typically under acidic catalysis, to form the stable C=N double bond (azomethine group) characteristic of a hydrazone.[8] The presence of a catalyst, such as glacial acetic acid, protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.
General Synthesis Workflow Diagram
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual α-amylase and α-glucosidase inhibition by 1,2,4-triazole derivatives for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity | MDPI [mdpi.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 2,4-Difluorobenzohydrazide Derivatives
Introduction: The Significance of Fluorinated Hydrazides in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a widely recognized strategy to enhance pharmacological properties.[1] Fluorine's unique electronic properties can modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Hydrazides and their derivatives, such as hydrazones, represent a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects.[2][3] The convergence of these two privileged structural motifs in the form of 2,4-difluorobenzohydrazide derivatives presents a compelling avenue for the discovery of novel therapeutic agents. These compounds are key intermediates in the synthesis of various heterocyclic systems and have shown promise in the development of new antimicrobial agents.[4]
Conventional methods for the synthesis of hydrazides often involve lengthy reaction times and the use of large volumes of organic solvents.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly technology that dramatically accelerates chemical reactions, often leading to higher yields and cleaner product profiles.[6][7][8] This approach aligns with the principles of green chemistry by reducing reaction times, energy consumption, and the use of hazardous solvents.[9][10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of this compound and its subsequent derivatization using microwave irradiation. The protocols are designed to be robust and adaptable, providing a solid foundation for further exploration and optimization in a research setting.
The Rationale Behind Microwave-Assisted Synthesis
Microwave energy accelerates chemical reactions through a mechanism known as dielectric heating.[11] Unlike conventional heating where heat is transferred through conduction and convection, microwaves directly interact with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat.[12][13] This rapid and uniform heating often leads to a significant reduction in reaction times, from hours to mere minutes, and can also enhance reaction selectivity by minimizing the formation of byproducts.[6]
The key advantages of employing microwave-assisted synthesis for preparing this compound derivatives include:
-
Rapid Reaction Times: Dramatically shorter reaction times compared to conventional heating methods.[7]
-
Higher Yields: Often results in improved product yields.[6]
-
Increased Purity: Cleaner reaction profiles with fewer byproducts.[8]
-
Energy Efficiency: Lower energy consumption due to targeted heating.[10]
-
Green Chemistry: Reduced or eliminated use of organic solvents.[9]
Experimental Protocols
Part 1: Microwave-Assisted Synthesis of this compound
This protocol details the direct synthesis of this compound from 2,4-difluorobenzoic acid and hydrazine hydrate under solvent-free microwave irradiation. This method is based on general procedures for the microwave-assisted synthesis of aromatic hydrazides and may require optimization for specific microwave systems and scales.[5][9]
Materials and Reagents:
-
2,4-Difluorobenzoic acid
-
Hydrazine hydrate (80-99%)
-
Microwave synthesis vials (10 mL) with stir bars
-
Dedicated microwave synthesizer
-
Ethanol (for recrystallization)
-
Deionized water
Safety Precautions:
-
Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Microwave synthesis can generate high pressures. Use only vials and equipment specifically designed for microwave chemistry and never exceed the recommended volume and pressure limits of the system.[14] Always allow the reaction vessel to cool completely before opening.[15]
Protocol:
-
Reactant Preparation: In a 10 mL microwave synthesis vial containing a magnetic stir bar, add 2,4-difluorobenzoic acid (e.g., 1 mmol, 158.1 mg).
-
Addition of Hydrazine Hydrate: Carefully add an excess of hydrazine hydrate (e.g., 1.2-1.5 mmol) to the vial.
-
Vial Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120-150 °C) or power (e.g., 100-300 W) for a short duration (e.g., 2-10 minutes). The optimal conditions should be determined empirically.
-
Cooling: After irradiation, allow the vial to cool to room temperature.
-
Work-up and Purification:
-
Carefully open the cooled vial.
-
Add cold deionized water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.
-
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as melting point, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Data Presentation:
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 6-9 hours[5] | 2-10 minutes[9] |
| Solvent | Typically requires a solvent[5] | Solvent-free[9] |
| Typical Yield | 59-77%[5] | 82-96%[9] |
Part 2: Microwave-Assisted Synthesis of this compound Derivatives (Hydrazones)
This protocol describes the synthesis of N'-substituted-2,4-difluorobenzohydrazide derivatives (hydrazones) via the condensation of this compound with various aromatic aldehydes under microwave irradiation.[10]
Materials and Reagents:
-
This compound (synthesized in Part 1)
-
Substituted aromatic aldehydes
-
Ethanol or solvent-free conditions
-
Glacial acetic acid (catalytic amount, if needed)
-
Microwave synthesis vials (10 mL) with stir bars
-
Dedicated microwave synthesizer
Protocol:
-
Reactant Preparation: In a 10 mL microwave synthesis vial, combine this compound (e.g., 1 mmol) and a substituted aromatic aldehyde (e.g., 1 mmol).
-
Solvent/Catalyst Addition (Optional): For a solvent-based reaction, add a small amount of ethanol (e.g., 2-3 mL). A catalytic amount of glacial acetic acid (1-2 drops) can also be added to facilitate the reaction.[10] For a solvent-free reaction, proceed without adding any solvent.
-
Vial Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate at a set temperature (e.g., 100-140 °C) or power (e.g., 100-250 W) for a short period (e.g., 2-5 minutes).
-
Cooling and Product Isolation:
-
Allow the vial to cool to room temperature.
-
If a solvent was used, the product may precipitate upon cooling. If not, add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol or water, and dry.
-
-
Purification and Characterization: Recrystallize the crude product if necessary and characterize by melting point, FT-IR, ¹H NMR, and ¹³C NMR.
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step microwave-assisted synthesis of this compound derivatives.
Caption: Workflow for the microwave-assisted synthesis of this compound and its derivatives.
Conclusion and Future Perspectives
The application of microwave-assisted synthesis provides a rapid, efficient, and environmentally conscious approach to the preparation of this compound and its derivatives. These protocols offer a significant improvement over traditional synthetic methods, enabling researchers to accelerate the discovery and development of new chemical entities with potential therapeutic applications. The versatility of the hydrazide functional group allows for the creation of diverse libraries of compounds for biological screening. Further exploration into the derivatization of this compound using this technology will undoubtedly contribute to advancements in medicinal chemistry and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dpkmr.edu.in [dpkmr.edu.in]
- 4. Microwave-Assisted Synthesis of Potent Antimicrobial Agents of Flavanone Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Rapid Solvent-free Synthesis of Aromatic Hydrazidesunder Microwave Irradiation | Defence Science Journal [desidoc.mkjcjournals.in]
- 6. View of Rapid Solvent-free Synthesis of Aromatic Hydrazidesunder Microwave Irradiation [publications.drdo.gov.in]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. (PDF) Rapid Solvent-Free Synthesis of Aromatic [research.amanote.com]
- 10. Microwave assisted synthesis and antimicrobial activity of 2-quinoxalinone-3-hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Schiff Base Synthesis with 2,4-Difluorobenzohydrazide
Welcome to the technical support center for optimizing the synthesis of Schiff bases (N-acylhydrazones) from 2,4-Difluorobenzohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this important scaffold. The strong electron-withdrawing nature of the difluoro-substituted phenyl ring presents unique opportunities and challenges in synthesis. This document provides in-depth, field-proven insights to help you navigate these challenges, ensuring high-yield, high-purity outcomes.
We will address common questions and troubleshoot specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and supported by literature.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the reaction of this compound with aldehydes to form N-acylhydrazone Schiff bases.
Q1: What is the general reaction mechanism for forming a Schiff base from this compound?
A1: The reaction is a nucleophilic addition-elimination (condensation) reaction. The terminal nitrogen of the hydrazide (-NH2) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate, which then dehydrates (loses a molecule of water) to form the stable C=N double bond (azomethine group) of the Schiff base. The reaction is reversible.[1][2]
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// Nodes Reactants [label="this compound\n+ Aldehyde (R-CHO)", shape=Mrecord, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Carbinolamine Intermediate", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Schiff Base (N-Acylhydrazone)\n+ Water (H₂O)", shape=Mrecord, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges with labels Reactants -> Intermediate [label="+ H⁺ (Catalyst)\nNucleophilic Attack"]; Intermediate -> Product [label="- H₂O\nDehydration"]; Product -> Intermediate [label="+ H₂O\nHydrolysis (Reversible)", style=dashed]; } end_dot Caption: General mechanism of Schiff base formation.
Q2: Is a catalyst required for this reaction? If so, what kind and why?
A2: While the reaction can sometimes proceed without a catalyst, it is often slow. A catalytic amount of a mild acid is highly recommended to accelerate the reaction.[2][3]
-
Scientific Rationale: The acid protonates the carbonyl oxygen of the aldehyde. This makes the carbonyl carbon significantly more electrophilic, facilitating the nucleophilic attack by the weakly basic hydrazide nitrogen.[2] The acid also aids in the final dehydration step by protonating the hydroxyl group of the carbinolamine intermediate, turning it into a good leaving group (H₂O).[4]
-
Recommended Catalysts: A few drops of glacial acetic acid are typically sufficient.[5][6] Other acids like concentrated sulfuric acid or hydrochloric acid can also be used, but require careful control as highly acidic conditions can protonate the hydrazide, rendering it non-nucleophilic.[4][7]
Q3: What are the best solvents for this synthesis?
A3: The choice of solvent is critical for dissolving the reactants and facilitating the reaction.
-
Protic Solvents: Absolute ethanol and methanol are the most commonly used and effective solvents.[3][8][9][10] They generally provide good solubility for both the hydrazide and a wide range of aldehydes.
-
Aprotic Solvents: For reactions requiring azeotropic removal of water, a higher-boiling aprotic solvent like toluene can be used in conjunction with a Dean-Stark apparatus.[1] DMF can also be used, especially if reactants have poor solubility in alcohols.[3]
Q4: How do the two fluorine atoms on the benzohydrazide ring affect the reaction?
A4: The two fluorine atoms are strongly electron-withdrawing. This has two main effects:
-
Decreased Nucleophilicity: The electron density on the hydrazide's terminal -NH2 group is reduced, making it a weaker nucleophile compared to a non-fluorinated analogue. This can slow down the initial attack on the carbonyl carbon.
-
Increased Product Stability: The electron-withdrawing nature of the ring can stabilize the final Schiff base product electronically.
This dual effect means that while the reaction may require slightly more forcing conditions (e.g., catalysis, heat) to initiate, the resulting product is generally stable.
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is the most straightforward method.[11][12]
-
Procedure: Spot the starting hydrazide, the aldehyde, and the co-spotted reaction mixture on a silica gel TLC plate.
-
Eluent System: A mixture of ethyl acetate and hexane (e.g., 3:7 or 1:1 v/v) is a good starting point. Adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The formation of a new spot (the product) and the consumption of the starting material spots indicate reaction progress.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.
Problem 1: Low or No Yield of the Schiff Base Product
| Potential Cause | Scientific Explanation | Suggested Solution & Protocol |
| Equilibrium Not Shifted | Schiff base formation is a reversible equilibrium reaction. The presence of water, a byproduct, drives the reaction backward toward the starting materials (Le Chatelier's Principle).[1][2] | 1. Ensure Anhydrous Conditions: Use dry solvents and glassware. 2. Add a Dehydrating Agent: Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture.[1] 3. Use a Dean-Stark Trap: If using a solvent like toluene, reflux with a Dean-Stark apparatus to physically remove water as it forms.[1] |
| Insufficient Reactivity | The this compound may be a weaker nucleophile, or the aldehyde may be sterically hindered or electronically deactivated. | 1. Add an Acid Catalyst: Introduce a catalytic amount (2-3 drops) of glacial acetic acid to increase the electrophilicity of the aldehyde's carbonyl carbon.[5] 2. Increase Reaction Temperature: Gently refluxing the reaction mixture in ethanol or methanol can provide the necessary activation energy to overcome the reactivity barrier.[5][10] Reaction times can range from 2 to 24 hours.[3] |
| Suboptimal pH | The reaction rate is highly pH-dependent. If the pH is too low (<4), the hydrazide becomes fully protonated and non-nucleophilic. If the pH is too high (>10), there is insufficient acid to catalyze the dehydration of the intermediate.[4] | Optimize Catalyst Amount: The optimal pH is typically mildly acidic (around 4-6). Start with a small amount of acetic acid and monitor the reaction. Avoid strong acids unless necessary and used in catalytic amounts. |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to unreacted starting material and lower yield of the desired product. | Verify Molar Ratios: Use a 1:1 molar ratio of this compound to the aldehyde. Accurately weigh your starting materials and calculate the moles correctly. |
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// Nodes start [label="Low or No Yield?", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; check_tlc [label="Check TLC:\nAre starting materials present?", style=filled, fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; incomplete_rxn [label="Incomplete Reaction or\nUnfavorable Equilibrium", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; actions [label="Action:\n1. Increase reaction time/temp\n2. Add acid catalyst\n3. Remove water (Dean-Stark/MgSO₄)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; no_product [label="No product spot on TLC?", style=filled, fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; check_conditions [label="Verify Reaction Conditions:\n- Reagent Purity\n- Stoichiometry\n- Correct Solvent", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; end_ok [label="Problem Resolved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_tlc; check_tlc -> incomplete_rxn [label="Yes"]; incomplete_rxn -> actions; actions -> end_ok; check_tlc -> no_product [label="No"]; no_product -> check_conditions [label="Yes"]; check_conditions -> end_ok; } end_dot Caption: Troubleshooting workflow for low Schiff base yield.
Problem 2: Product Contaminated with Starting Materials
| Potential Cause | Scientific Explanation | Suggested Solution & Protocol |
| Incomplete Reaction | The reaction has not been allowed to proceed to completion. | Increase Reaction Time/Temperature: Continue to reflux the reaction, monitoring periodically by TLC until the limiting reagent is consumed. Some reactions may require overnight reflux.[3] |
| Product Hydrolysis | The C=N bond of the Schiff base is susceptible to hydrolysis, especially in the presence of water and acid/base during workup.[1][13] This can revert the product back to the starting materials. | 1. Anhydrous Workup: Ensure all workup steps are performed under anhydrous conditions until the product is isolated and stable. 2. Neutralize Catalyst: If an acidic catalyst was used, neutralize it with a mild base (e.g., a dilute NaHCO₃ wash) during the workup, followed by washing with brine and drying over Na₂SO₄ or MgSO₄. |
| Purification Issues | The starting materials have similar polarity to the product, making separation difficult. | Optimize Purification: See Problem 3. |
Problem 3: Product is Impure or an Oil that Won't Crystallize
| Potential Cause | Scientific Explanation | Suggested Solution & Protocol |
| Presence of Soluble Impurities | Side reactions or excess reagents can prevent the product from forming a crystal lattice. | 1. Recrystallization: This is the most effective method for purifying solid products.[8] Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture) and allow it to cool slowly.[8][11] The pure product should crystallize out, leaving impurities in the solution. 2. Solvent Wash: Wash the filtered solid product with a small amount of cold solvent (e.g., cold ethanol) to remove soluble impurities.[10] |
| Product is an Oil | Some Schiff bases have low melting points or are inherently non-crystalline. | 1. Trituration: Add a solvent in which the product is insoluble but the impurities are soluble (e.g., hexane or diethyl ether). Scratch the flask with a glass rod to induce crystallization. 2. Column Chromatography: If recrystallization fails, purify the product using silica gel column chromatography.[8] Use a solvent system identified from your TLC analysis to separate the product from impurities. |
| Product Degradation | The product may be unstable to heat or prolonged exposure to silica gel (if acidic). | Use Neutralized Silica: If using column chromatography, consider using silica gel that has been washed with a small amount of triethylamine in the eluent to prevent degradation of sensitive products. |
Part 3: Experimental Protocols & Characterization
Standard Protocol for Schiff Base Synthesis
This protocol describes a general method for the reaction of this compound with an aromatic aldehyde.
dot digraph "Experimental_Workflow" { graph [fontname="Arial", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];
// Nodes A [label="1. Reagent Prep\n(1 eq. Hydrazide, 1 eq. Aldehyde)"]; B [label="2. Dissolve in Solvent\n(e.g., Absolute Ethanol)"]; C [label="3. Add Catalyst\n(2-3 drops Acetic Acid)"]; D [label="4. Heat to Reflux\n(e.g., 80°C for 2-6h)"]; E [label="5. Monitor by TLC"]; F [label="6. Cool to RT\n(Product may precipitate)"]; G [label="7. Isolate Crude Product\n(Vacuum Filtration)"]; H [label="8. Purify\n(Recrystallization or Column)"]; I [label="9. Characterize\n(NMR, IR, MS)"];
// Edges A -> B -> C -> D -> E; E -> D [label="Incomplete", style=dashed]; E -> F [label="Complete"]; F -> G -> H -> I; } end_dot Caption: A typical experimental workflow for synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Dissolution: Add a suitable solvent, such as absolute ethanol (approx. 10-15 mL per mmol of hydrazide), and stir until the solid dissolves.
-
Aldehyde Addition: Add the corresponding aldehyde (1.0 eq) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid.[5]
-
Heating: Heat the reaction mixture to reflux (for ethanol, ~80°C) for 2-6 hours. The reaction progress should be monitored by TLC.[5][10]
-
Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Often, the product will precipitate out of the solution.[10] Collect the solid by vacuum filtration.
-
Washing: Wash the filtered product with a small amount of cold ethanol to remove any residual starting materials or soluble impurities.[10]
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[8]
-
Drying: Dry the purified product in a vacuum oven.
Characterization Data
The successful synthesis of the Schiff base can be confirmed using standard spectroscopic techniques.
| Technique | Key Feature to Observe | Approximate Expected Value |
| FTIR Spectroscopy | Disappearance of C=O stretch (hydrazide) and N-H stretch (amine). Appearance of a strong C=N (azomethine/imine) stretch.[14][15] | C=N stretch typically appears around 1600-1650 cm⁻¹ .[14] |
| ¹H NMR Spectroscopy | Appearance of a characteristic singlet for the azomethine proton (-N=CH-).[14][16] Disappearance of the aldehyde proton (-CHO). | The azomethine proton signal is typically found downfield, around δ 8.0-9.5 ppm .[11][14] |
| ¹³C NMR Spectroscopy | Appearance of a signal for the azomethine carbon (-N=C H-).[5][14] | The azomethine carbon signal appears around δ 155-165 ppm .[11][14] |
| Mass Spectrometry (MS) | Observation of the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the product.[15][17] | The m/z value should match the expected molecular formula. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples | MDPI [mdpi.com]
- 11. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 12. Synthesis and biological evaluation of some schiff bases of [4-(amino)-5-phenyl-4H-1, 2,4-triazole-3-thiol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 15. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijrar.org [ijrar.org]
- 17. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,4-Difluorobenzohydrazide Derivatives
Welcome to the technical support center for the purification of 2,4-difluorobenzohydrazide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to help you overcome common purification challenges and ensure the integrity of your research.
Introduction: The Unique Challenges of Purifying Fluorinated Benzohydrazides
This compound derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly influences the molecule's physicochemical properties, such as polarity, solubility, and susceptibility to certain side reactions. These unique characteristics can present specific challenges during purification that may not be encountered with non-fluorinated analogues. This guide provides targeted solutions to these challenges, enabling you to obtain your desired compounds with high purity.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound derivatives, providing potential causes and actionable solutions.
Recrystallization Issues
Problem 1: My compound "oils out" instead of forming crystals during recrystallization.
-
Probable Cause: The solubility of your compound in the chosen solvent is too high, even at lower temperatures, or the cooling process is too rapid. "Oiling out" is a common issue with low-melting point solids.[1]
-
Solutions:
-
Solvent System Modification: If you are using a single solvent, try a two-solvent system.[2] Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[2]
-
Slower Cooling: Ensure the cooling process is gradual. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling can favor oil formation over crystal lattice formation.[1]
-
Seeding: Add a seed crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[1]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Problem 2: The recrystallized product is still impure, with colored contaminants.
-
Probable Cause: The colored impurities are highly soluble in the recrystallization solvent and are being re-adsorbed onto the crystal surface during formation.
-
Solution:
-
Activated Charcoal Treatment: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (1-2% by weight of your compound) to the solution.[3][4]
-
Hot Filtration: Boil the solution with the charcoal for a few minutes and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[3][4]
-
Proceed with the cooling and crystallization of the filtrate as usual.
-
Problem 3: Poor recovery of the product after recrystallization.
-
Probable Cause:
-
Too much solvent was used, keeping a significant portion of the product dissolved in the mother liquor.[5]
-
The compound has significant solubility in the cold solvent.
-
Premature crystallization occurred during hot filtration.
-
-
Solutions:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6]
-
Optimize Solvent Choice: Select a solvent in which your product has high solubility at high temperatures but very low solubility at low temperatures.
-
Second Crop: Concentrate the mother liquor by carefully evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this crop may be less pure than the first.[6]
-
Pre-heat Funnel: During hot filtration, pre-heat the funnel to prevent the solution from cooling and depositing crystals prematurely.[2]
-
Column Chromatography Issues
Problem 1: My compound is not separating from a closely related impurity on the silica gel column.
-
Probable Cause: The polarity difference between your desired compound and the impurity is insufficient for separation with the current mobile phase.
-
Solutions:
-
Solvent System Optimization:
-
Fine-tune Polarity: If using a hexane/ethyl acetate system, try adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to modulate the eluent strength.
-
Alternative Solvents: Consider switching to a different solvent system altogether, for example, dichloromethane/methanol.
-
-
Gradient Elution: Instead of an isocratic (constant solvent mixture) elution, use a gradient elution. Start with a less polar mobile phase and gradually increase the polarity to better resolve compounds with similar retention factors (Rf).
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve separation efficiency.
-
Problem 2: The compound is streaking or tailing on the column.
-
Probable Cause:
-
The compound is too polar and is interacting too strongly with the acidic silica gel.
-
The sample was overloaded on the column.
-
The compound is not fully soluble in the mobile phase.
-
-
Solutions:
-
Mobile Phase Additive: Add a small amount of a modifier to the mobile phase. For basic compounds, adding a small percentage of triethylamine (e.g., 0.1-1%) can help to reduce tailing. For acidic compounds, a small amount of acetic acid may be beneficial.
-
Reduce Sample Load: Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).
-
Dry Loading: If the compound has poor solubility in the initial mobile phase, consider adsorbing it onto a small amount of silica gel and loading it onto the column as a solid.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?
A1: Common impurities often originate from the starting materials or side reactions. Key potential impurities include:
-
Unreacted Starting Materials: Residual 2,4-difluorobenzoyl chloride or the starting ester, and unreacted hydrazine.
-
Diacyl Hydrazine: Over-acylation of the hydrazine can lead to the formation of N,N'-bis(2,4-difluorobenzoyl)hydrazine, especially if reaction conditions are not carefully controlled.[7]
-
Positional Isomers: If the starting materials are not pure, you may have isomers with different fluorine substitution patterns (e.g., 2,5-difluoro or 3,4-difluoro derivatives).
-
Hydrolysis Products: Residual 2,4-difluorobenzoyl chloride can hydrolyze to 2,4-difluorobenzoic acid, which may be present in the crude product.
Q2: What are good starting solvents for recrystallizing this compound derivatives?
A2: The high electronegativity of the fluorine atoms increases the polarity of the aromatic ring. Good starting points for solvent screening include:
-
Single Solvents: Ethanol, methanol, or isopropanol are often effective.[8] Water can also be a good choice for highly polar derivatives.[5]
-
Two-Solvent Systems: Common pairs include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.[5] It is always recommended to perform small-scale solubility tests to find the optimal solvent or solvent system for your specific derivative.[5]
Q3: How does the fluorine substitution affect the choice of purification technique?
A3: The two fluorine atoms make the aromatic ring electron-deficient and increase the molecule's polarity compared to non-fluorinated benzohydrazides.
-
In Recrystallization: The increased polarity may lead to better solubility in polar solvents like alcohols.
-
In Normal-Phase Chromatography (Silica Gel): The increased polarity will lead to stronger interactions with the silica gel, requiring a more polar mobile phase for elution compared to less polar analogues.
-
Potential for H-Bonding: The fluorine atoms can act as weak hydrogen bond acceptors, which can influence crystal packing and interactions with solvents.
Q4: My purified this compound derivative seems to degrade over time. What are the best storage conditions?
A4: Hydrazides and their derivatives can be susceptible to hydrolysis and oxidation. For long-term storage, it is recommended to:
-
Store the compound in a cool, dry place, preferably in a desiccator.
-
Protect it from light.
-
For sensitive derivatives, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Q5: What analytical techniques are best for assessing the purity of my final product?
A5: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for optimizing column chromatography conditions.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data and can resolve closely related impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and can reveal the presence of impurities if they are at a sufficient concentration.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying impurities.[9]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.[3]
Data Presentation
Table 1: Common Solvents for Purification
| Purification Method | Solvent/System | Typical Use Case |
| Recrystallization | Ethanol or Methanol | For moderately polar derivatives that are solids.[8] |
| Ethyl Acetate / Hexanes | A versatile two-solvent system for a range of polarities.[5] | |
| Dichloromethane / Hexanes | Good for less polar derivatives. | |
| Water | For highly polar, water-soluble derivatives.[5] | |
| Column Chromatography | Hexanes / Ethyl Acetate | Standard mobile phase for normal-phase silica gel chromatography. |
| Dichloromethane / Methanol | For more polar compounds that do not elute with Hex/EtOAc. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
This protocol provides a general workflow for the recrystallization of a solid this compound derivative.
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a few drops of a potential solvent and observe solubility at room temperature. If insoluble, gently heat the mixture. A good solvent will dissolve the compound when hot but show low solubility when cold.[5]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[6]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).[4]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: General Procedure for Column Chromatography
This protocol outlines a standard procedure for purification by flash column chromatography on silica gel.
-
TLC Analysis: Determine the appropriate mobile phase by running TLC plates of your crude material in various solvent systems (e.g., different ratios of hexanes/ethyl acetate). An ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexanes) and carefully pour it into the column. Allow the silica to settle into a packed bed, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen mobile phase. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.
Visualizations
Caption: A typical workflow for the purification and analysis of this compound derivatives.
References
- 1. prepchem.com [prepchem.com]
- 2. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. athabascau.ca [athabascau.ca]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
side reaction products in the synthesis of 2,4-Difluorobenzohydrazide
Welcome, researchers and drug development professionals. This guide is designed to provide expert-level technical support for the synthesis of 2,4-Difluorobenzohydrazide. As your Senior Application Scientist, I will walk you through potential challenges, with a focus on identifying and mitigating side reaction products to ensure the purity and yield of your target compound.
The most common and efficient route to this compound is the hydrazinolysis of a corresponding ester, typically methyl 2,4-difluorobenzoate, with hydrazine hydrate. While seemingly straightforward, this reaction is nuanced, and a thorough understanding of the underlying chemistry is crucial for success.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most reliable synthetic route to this compound?
A1: The most widely adopted method is the nucleophilic acyl substitution reaction between methyl 2,4-difluorobenzoate and hydrazine hydrate.[1][2] This process, known as hydrazinolysis, involves the attack of the highly nucleophilic hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and formation of the desired hydrazide.[1]
Q2: What are the most common impurities I should be looking for in my crude product?
A2: Besides unreacted starting materials, the most prevalent side products include:
-
2,4-Difluorobenzoic acid: Formed by the hydrolysis of the starting ester.
-
1,2-bis(2,4-difluorobenzoyl)hydrazine: A diacylhydrazine impurity resulting from the reaction of the product with another molecule of the ester.[3]
Q3: Why is controlling the reaction temperature so critical in this synthesis?
A3: Temperature control is paramount for two main reasons. Firstly, excessively high temperatures can promote the formation of the diacylhydrazine byproduct.[4] Secondly, it can lead to the degradation of both the starting materials and the product, resulting in a lower yield and a more complex impurity profile.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting ester on a TLC plate, you can visually track the consumption of the starting material and the formation of the product.
Troubleshooting Guide: Side Reaction Products and Low Yield
This section provides a detailed, question-and-answer-formatted guide to address specific issues you may encounter during the synthesis of this compound.
Issue 1: My final product is contaminated with unreacted methyl 2,4-difluorobenzoate.
Likely Causes:
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Inadequate Molar Ratio of Hydrazine Hydrate: An insufficient amount of the nucleophile (hydrazine hydrate) will result in incomplete conversion of the ester.
-
Poor Mixing: Inadequate agitation can lead to localized areas of low reactant concentration, hindering the reaction.
Solutions and Scientific Rationale:
-
Optimize Reaction Time and Temperature: Monitor the reaction by TLC until the starting ester spot is no longer visible. A moderate temperature, typically refluxing in a suitable solvent like ethanol or methanol, is generally sufficient to drive the reaction to completion without promoting significant side reactions.[1]
-
Adjust Stoichiometry: Employ a slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents) to ensure the complete consumption of the methyl 2,4-difluorobenzoate. This is based on Le Chatelier's principle, where increasing the concentration of a reactant drives the equilibrium towards the products.
-
Ensure Efficient Stirring: Use a magnetic stirrer or overhead stirrer appropriate for the scale of your reaction to ensure homogeneity.
Issue 2: I have identified 2,4-difluorobenzoic acid as a significant impurity.
Likely Causes:
-
Presence of Water: The starting ester, methyl 2,4-difluorobenzoate, can undergo hydrolysis to the corresponding carboxylic acid in the presence of water, especially under heating.[5] The hydrazine hydrate used is often an aqueous solution, which can be a source of water.
-
Hydrolysis during Workup: Acidic or basic conditions during the workup can also lead to ester hydrolysis.
Solutions and Scientific Rationale:
-
Use Anhydrous Solvents: While hydrazine hydrate contains water, using an anhydrous reaction solvent can minimize the overall water content.
-
Control Reaction Time: Prolonged reaction times at elevated temperatures can increase the extent of hydrolysis. Monitor the reaction closely and proceed with the workup as soon as the starting ester is consumed.
-
Neutral Workup: If possible, perform the workup under neutral or near-neutral pH conditions to avoid promoting hydrolysis.
Issue 3: My product contains a high molecular weight impurity, likely 1,2-bis(2,4-difluorobenzoyl)hydrazine.
Likely Causes:
-
Incorrect Stoichiometry: Using a significant excess of the ester or a deficiency of hydrazine hydrate can lead to the formation of this diacylhydrazine byproduct.
-
High Reaction Temperature: Elevated temperatures can increase the reactivity of the newly formed this compound, allowing it to act as a nucleophile and attack another molecule of the starting ester.[3]
Solutions and Scientific Rationale:
-
Careful Control of Stoichiometry: Use a slight excess of hydrazine hydrate to ensure that the ester is the limiting reagent.
-
Moderate Reaction Temperature: Maintain the reaction at a moderate temperature (e.g., refluxing ethanol) to favor the formation of the desired monohydrazide.
-
Slow Addition of Ester: For larger-scale reactions, consider the slow, dropwise addition of the methyl 2,4-difluorobenzoate to a solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the ester throughout the reaction, minimizing the formation of the diacylhydrazine.
Issue 4: The overall yield of my reaction is consistently low.
Likely Causes:
-
Suboptimal Reaction Conditions: As discussed previously, incorrect temperature, time, or stoichiometry can lead to incomplete reactions or the formation of side products, all of which reduce the yield of the desired product.[6][7][8]
-
Product Loss During Workup and Purification: The product may be partially soluble in the wash solutions or lost during recrystallization.
Solutions and Scientific Rationale:
-
Systematic Optimization: Methodically optimize the reaction parameters, including the solvent, temperature, reaction time, and molar ratio of reactants.
-
Efficient Workup and Purification: After the reaction is complete, the product often precipitates upon cooling. The solid can be collected by filtration. If the product remains in solution, careful extraction with a suitable organic solvent is necessary. For purification, recrystallization from a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol or an ethanol/water mixture) is recommended.
Experimental Protocols
General Protocol for the Synthesis of this compound
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2,4-difluorobenzoate (1 equivalent).
-
Add a suitable solvent, such as ethanol or methanol (approximately 5-10 volumes relative to the ester).
-
Add hydrazine hydrate (1.2-1.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting ester is consumed (typically after 2-4 hours), cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and then cool to induce crystallization.
-
Purify the crude product by recrystallization.
Protocol for Purification by Recrystallization
-
Transfer the crude this compound to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to dissolve the solid at an elevated temperature.
-
Heat the mixture gently with stirring until the solid is completely dissolved.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize the yield of the recrystallized product.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visual Aids
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US3023241A - Preparation of acyl hydrazine derivatives - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Solubility Optimization for 2,4-Difluorobenzohydrazide in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges related to the solubility of 2,4-Difluorobenzohydrazide for in vitro and in vivo biological assays. Our goal is to equip you with the foundational knowledge and practical techniques to ensure accurate and reproducible experimental outcomes.
A Note on Physicochemical Data
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility critical for my experiments?
This compound belongs to the hydrazide class of compounds, which are widely recognized as important synthons and pharmacophores in medicinal chemistry.[1] The hydrazide-hydrazone motif is present in a multitude of compounds screened for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Proper solubilization is the bedrock of reliable biological data. For any in vitro or in vivo assay, the compound must be fully dissolved in the delivery vehicle. Undissolved particles can lead to:
-
Inaccurate Concentration: The actual concentration in solution will be lower than intended, leading to an underestimation of potency (e.g., inflated IC50 values).
-
Poor Reproducibility: Inconsistent dissolution between experiments will yield variable results.
-
Assay Interference: Particulate matter can scatter light in plate-based assays or behave as an artifact, leading to false positives or negatives.
Q2: What are the key chemical properties of this compound?
Based on its chemical structure (a benzohydrazide backbone with two fluorine substitutions on the phenyl ring), we can define its core properties. For context, the properties of the parent and a mono-fluorinated analog from PubChem are provided.
| Property | Benzohydrazide (Parent Compound) | 4-Fluorobenzohydrazide | This compound (Calculated) |
| Molecular Formula | C₇H₈N₂O | C₇H₇FN₂O[2] | C₇H₆F₂N₂O |
| Molecular Weight | 136.15 g/mol | 154.14 g/mol [2] | ~172.13 g/mol |
| Structure | |||
| pKa (approx.) | 3.03 (conjugate acid) | ~3 | ~3 |
The addition of fluorine atoms generally increases a molecule's lipophilicity, which can decrease its solubility in aqueous solutions. The hydrazide functional group has both hydrogen bond donor and acceptor capabilities. The pKa of the conjugate acid is estimated to be around 3.0, meaning the molecule is weakly basic.
Q3: What is the best starting solvent for preparing a high-concentration stock solution?
Dimethyl sulfoxide (DMSO) is the recommended starting solvent. DMSO is a highly polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds, making it a near-universal solvent in drug discovery.
Best Practices for DMSO Stock Solutions:
-
Use Anhydrous DMSO: DMSO is highly hygroscopic (readily absorbs water from the air). Absorbed water can significantly decrease the solubility of hydrophobic compounds. Use a fresh, unopened bottle or an aliquot from a properly stored, desiccated source.
-
Store Properly: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
-
Final Concentration: For most cell-based assays, the final concentration of DMSO in the assay medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cellular toxicity or off-target effects.
Q4: I've prepared a 10 mM stock in DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening?
This common issue is known as "crashing out" or precipitation. It occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous buffer where its solubility is much lower. The organic solvent disperses, leaving the compound to agglomerate and precipitate.
The key is to avoid a sudden, large change in solvent polarity. The following troubleshooting sections provide detailed strategies to overcome this challenge.
Troubleshooting Guide: Achieving and Maintaining Solubility
Issue 1: The compound does not fully dissolve in 100% DMSO.
If you observe particulate matter after attempting to dissolve this compound in DMSO, follow this workflow.
-
Vortex: Ensure the vial is tightly capped and vortex vigorously for 30-60 seconds.
-
Gentle Warming: Warm the solution in a water bath set to 37°C for 5-10 minutes. Causality: Increasing the temperature provides energy to overcome the crystal lattice energy of the solid, promoting dissolution. Do not exceed 40°C, as prolonged exposure to higher temperatures can risk compound degradation.
-
Sonication: Place the vial in a bath sonicator for 5-15 minutes. Causality: The high-frequency sound waves create micro-cavitations that break apart solid aggregates, increasing the surface area available for the solvent to act upon.
-
Repeat: Cycle through vortexing, gentle warming, and sonication as needed.
-
Visual Confirmation: A properly prepared stock solution should be perfectly clear, with no visible crystals or haze when held up to a light source.
Issue 2: The compound precipitates upon dilution into aqueous buffer.
This is the most frequent and critical solubility challenge. The goal is to create a more "hospitable" final environment for the compound.
For compounds with poor aqueous solubility, a multi-component solvent system is often required. Formulations containing co-solvents like PEG 300 and surfactants like Tween-80 can be effective. While specific data for this compound is unavailable, formulations for the related compound 2,4-Difluorobenzaldehyde show success with these agents. One such formulation is: 10% DMSO / 40% PEG 300 / 5% Tween-80 / 45% Saline .
The hydrazide moiety is weakly basic. Based on the pKa of the parent compound Benzohydrazide (conjugate acid pKa ≈ 3.03), the molecule will be neutral at physiological pH (7.4). To increase solubility, you can attempt to protonate the hydrazide group by lowering the pH of your buffer.
-
Prepare several small-volume aliquots of your assay buffer.
-
Adjust the pH of these aliquots to cover a range, for example: pH 5.0, 6.0, and the original 7.4. Use dilute HCl to lower the pH.
-
Add your DMSO stock to each buffer condition (maintaining the same final DMSO percentage) and observe for precipitation.
-
Important: Before proceeding with an assay, you must confirm that the altered pH does not negatively impact your cells, protein, or assay components.
Instead of diluting directly from 100% DMSO into a 99.9% aqueous environment, perform an intermediate dilution into a solution with a higher organic content.
Example Workflow:
-
Prepare your 10 mM stock in 100% DMSO.
-
Create a 1 mM intermediate stock by diluting the 10 mM stock 1:10 into a solution of 50% DMSO / 50% assay buffer.
-
Use this 1 mM intermediate stock for your final serial dilutions in 100% assay buffer. This gradual reduction in organic solvent concentration can often prevent precipitation.
References
Technical Support Center: Efficient Synthesis of 2,4-Difluorobenzohydrazide Derivatives
Welcome to the technical support center for the synthesis of 2,4-difluorobenzohydrazide derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the efficient and successful synthesis of these valuable compounds. Our approach is rooted in practical, field-tested experience and a deep understanding of the underlying chemical principles.
Introduction: The Importance of Catalyst Selection
The synthesis of this compound derivatives, key intermediates in the development of pharmaceuticals and agrochemicals, predominantly involves the hydrazinolysis of a corresponding ester or carboxylic acid. While the reaction appears straightforward, achieving high yield, purity, and efficiency is critically dependent on the judicious selection of a catalyst. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can significantly influence the reactivity of the carbonyl group, making catalyst choice a pivotal parameter for overcoming activation energy barriers and minimizing side reactions.
This guide will navigate the common challenges encountered during this synthesis, offering logical, evidence-based solutions to streamline your experimental workflow.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound from methyl 2,4-difluorobenzoate and hydrazine hydrate, but I am observing very low to no conversion. What are the likely causes and how can I resolve this?
Answer:
Low or negligible yield in the hydrazinolysis of methyl 2,4-difluorobenzoate is a common hurdle. The primary reasons often revolve around insufficient activation of the carbonyl group, suboptimal reaction conditions, or degradation of reactants.
Potential Causes & Step-by-Step Solutions:
-
Insufficient Carbonyl Electrophilicity: The electron-withdrawing fluorine atoms, while activating the ring to nucleophilic aromatic substitution, can have a complex electronic effect on the distal carbonyl group. The hydrazinolysis of esters often requires catalysis to proceed at a reasonable rate.[1][2]
-
Solution: Introduce a catalyst. For this specific substrate, both acid and base catalysis can be effective.
-
Acid Catalysis: A catalytic amount of a protic acid (e.g., H₂SO₄, HCl) or a Lewis acid can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by hydrazine.[3][4]
-
Base Catalysis: A base can deprotonate hydrazine, increasing its nucleophilicity. However, with esters, base-catalyzed hydrolysis of the ester can be a competing side reaction if water is present. A non-nucleophilic base or careful control of reaction conditions is crucial.
-
-
-
Suboptimal Reaction Temperature: The reaction may be kinetically slow at room temperature.
-
Inappropriate Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate.
-
Solution: Ensure your starting materials are soluble in the chosen solvent. Alcohols like ethanol or methanol are generally good choices as they dissolve both the ester and hydrazine hydrate and can facilitate proton transfer.[5]
-
Workflow for Optimizing a Stalled Reaction:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of N,N'-diacylhydrazine Impurity
Question: My reaction is producing the desired this compound, but I am also getting a significant amount of a higher molecular weight byproduct, which I suspect is the N,N'-bis(2,4-difluorobenzoyl)hydrazine. How can I prevent this?
Answer:
The formation of the diacylhydrazine byproduct is a classic side reaction in hydrazide synthesis, especially when using highly reactive starting materials like acyl chlorides, but it can also occur with esters under certain conditions. It arises from the reaction of the initially formed hydrazide with another molecule of the ester.
Potential Causes & Step-by-Step Solutions:
-
Stoichiometry of Hydrazine: An insufficient amount of hydrazine will leave unreacted ester, which can then react with the product.
-
Solution: Use a molar excess of hydrazine hydrate (typically 2-5 equivalents). This ensures that the ester is more likely to react with hydrazine rather than the product hydrazide.
-
-
Reaction Conditions Promoting Diacylation: Prolonged reaction times at high temperatures can favor the formation of the thermodynamically stable diacyl product.
-
Solution:
-
Control Reaction Time: Monitor the reaction closely using TLC. Once the starting ester is consumed, work up the reaction promptly.
-
Temperature Management: If diacylation is a major issue, try running the reaction at a lower temperature for a longer duration.
-
-
Experimental Protocol to Minimize Diacylation:
| Step | Action | Rationale |
| 1 | Charge the reactor with methyl 2,4-difluorobenzoate and a suitable solvent (e.g., ethanol). | Ensures the ester is fully dissolved before adding the nucleophile. |
| 2 | Add hydrazine hydrate (3-5 equivalents) dropwise to the stirred solution at room temperature. | Slow addition helps to control any initial exotherm and maintain a high concentration of hydrazine relative to the ester. |
| 3 | Gently heat the reaction mixture to reflux and monitor by TLC every 30 minutes. | Allows for controlled reaction progression while keeping track of the consumption of the starting material. |
| 4 | Once the starting ester spot disappears on the TLC plate, immediately stop heating. | Prevents prolonged exposure of the product to conditions that favor diacylation. |
| 5 | Cool the reaction mixture and proceed with workup and purification. | Isolates the product before further side reactions can occur. |
Issue 3: Difficulties in Product Purification
Question: I have successfully synthesized the crude this compound, but I am struggling to purify it. Recrystallization is giving me an oily product, and column chromatography is resulting in low recovery. What are my options?
Answer:
Purification of hydrazides can be challenging due to their polarity and potential for hydrogen bonding. Oiling out during recrystallization and poor recovery from silica gel are common issues.
Potential Causes & Step-by-Step Solutions:
-
Recrystallization Issues (Oiling Out): This often happens when the product is not pure enough or the wrong solvent system is used. The melting point of the crude product may be significantly depressed by impurities.
-
Solution:
-
Solvent Screening: Experiment with different solvent systems for recrystallization. A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexane or water) often works well. Dissolve the crude product in a minimum amount of the hot polar solvent and then slowly add the non-polar solvent until turbidity appears. Allow to cool slowly.
-
Pre-purification: If the crude product is very impure, consider an initial purification step before recrystallization. An acid-base wash can be effective. Dissolve the crude product in an organic solvent, wash with a dilute acid solution to remove any remaining hydrazine, then wash with a dilute base to remove any acidic impurities.
-
-
-
Low Recovery from Column Chromatography: Hydrazides can strongly adsorb to silica gel, leading to streaking and poor recovery.
-
Solution:
-
Deactivate Silica: Use silica gel that has been treated with a small amount of a base, such as triethylamine (typically 1% in the eluent), to block the acidic silanol groups and reduce tailing.
-
Optimize Eluent: A gradient elution is often necessary. Start with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity by adding methanol to the ethyl acetate.
-
-
Recommended Purification Workflow:
Caption: A decision-based workflow for product purification.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the synthesis of this compound from the corresponding ester?
A1: There is no single "best" catalyst as the optimal choice can depend on the specific substrate and reaction conditions. However, for the hydrazinolysis of an electron-deficient ester like methyl 2,4-difluorobenzoate, uncatalyzed reactions can be slow.[1]
-
Acid catalysts (e.g., catalytic H₂SO₄) are effective in activating the ester carbonyl group.[3][4]
-
Base catalysts can increase the nucleophilicity of hydrazine. However, care must be taken to avoid competitive ester hydrolysis.
-
In some cases, the reaction can proceed without a catalyst but may require higher temperatures and longer reaction times.[1] A good starting point is to attempt the reaction under reflux in ethanol without a catalyst, and if the conversion is slow, introduce a catalytic amount of sulfuric acid.
Q2: Can I synthesize this compound directly from 2,4-difluorobenzoic acid?
A2: Yes, this is a viable alternative to the ester route. The direct reaction of a carboxylic acid with hydrazine typically requires a coupling agent to activate the carboxylic acid, or thermal dehydration of the hydrazinium salt.[2] Common methods include:
-
Carbodiimide Coupling: Using reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an active intermediate that then reacts with hydrazine.
-
While direct conversion is possible, the two-step process of forming the methyl or ethyl ester followed by hydrazinolysis is often more common and can be easier to purify.[6]
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.
-
Procedure: Spot the starting material (ester), the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a silica gel TLC plate.
-
Eluent: A mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate in hexane) is a good starting point for the eluent system.
-
Visualization: The spots can be visualized under a UV lamp (254 nm). The disappearance of the starting ester spot indicates the completion of the reaction. The product hydrazide will be more polar and thus have a lower Rf value than the starting ester.
Q4: Are there any green chemistry approaches for this synthesis?
A4: Yes, several strategies can make the synthesis more environmentally friendly.
-
Catalyst Choice: Using a recyclable solid acid catalyst could be an option.[7]
-
Solvent-Free Conditions: Some hydrazide syntheses can be performed under solvent-free conditions, for example, by heating the neat reactants or using microwave irradiation, which can significantly reduce reaction times and waste.[8]
-
Atom Economy: The direct conversion from the carboxylic acid, if optimized, can offer better atom economy than the ester route, which generates an alcohol byproduct.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acid-base Catalysis - Creative Enzymes [creative-enzymes.com]
- 5. researchgate.net [researchgate.net]
- 6. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity | MDPI [mdpi.com]
- 7. Synthesis of 2,4,5-Trisubstituted Phenanthroimidazole Derivatives using SBA-Pr-SO3H as a Nanocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide [mdpi.com]
Technical Support Center: Workup and Purification Strategies for Reactions Involving 2,4-Difluorobenzohydrazide
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the effective removal of unreacted 2,4-Difluorobenzohydrazide from reaction mixtures. The following troubleshooting guides and FAQs are structured to address specific experimental challenges, grounded in the physicochemical properties of the molecule to ensure robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of this compound, forming the basis for designing an effective purification strategy.
Q1: What are the key physicochemical properties of this compound relevant to its removal?
Understanding the properties of this compound is the cornerstone of a successful separation. Its structure, featuring a basic hydrazide functional group (-CONHNH₂) and a fluorinated aromatic ring, dictates its behavior in different solvent and pH environments.
-
Basicity: The terminal amine (-NH₂) of the hydrazide group is basic and can be readily protonated by an acid to form a water-soluble salt. This is the most critical property exploited for its removal via liquid-liquid extraction.
-
Polarity: The presence of the amide and amine functionalities makes it a polar molecule. This contributes to its solubility in polar organic solvents and its potential to adhere strongly to polar stationary phases like silica gel during chromatography.[1]
-
Solubility: While specific quantitative data is not widely published, its solubility can be inferred from related structures. It is expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols, and sparingly soluble in less polar solvents like diethyl ether or hexanes.[2][3] Its protonated salt form will be soluble in aqueous solutions.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value / Characteristic | Relevance to Purification |
|---|---|---|
| Molecular Formula | C₇H₆F₂N₂O | - |
| Molecular Weight | 172.14 g/mol | Used for calculating molar equivalents. |
| Polarity | Polar | Influences choice of chromatography solvents and extraction solvents. |
| Basicity (pKa of conjugate acid) | ~3-4 (Estimated) | Crucial Property. Allows for selective protonation and extraction into an acidic aqueous phase.[4] |
| H-Bonding | Donor & Acceptor | Contributes to higher boiling point and potential for "streaking" on silica gel columns. |
| General Solubility | Soluble in polar organic solvents (e.g., EtOH, EtOAc, DCM); sparingly soluble in non-polar solvents (e.g., hexanes); low solubility in neutral water. | Guides selection of solvents for extraction, washing, and recrystallization.[5] |
Q2: Why is it crucial to remove unreacted this compound from my reaction mixture?
Complete removal of starting materials is fundamental for scientific integrity. Residual this compound can:
-
Interfere with subsequent reactions: The nucleophilic hydrazide can react with electrophilic reagents in the next synthetic step, leading to unwanted side products and reduced yields.
-
Complicate product characterization: Its presence can obscure NMR, Mass Spectrometry, and other analytical signals, making it difficult to confirm the structure and purity of the desired product.
-
Confound biological assays: As a reactive small molecule, it may exhibit its own biological activity or toxicity, leading to false positives or inaccurate structure-activity relationship (SAR) data in drug discovery pipelines.
Q3: What are the primary methods for removing unreacted hydrazides?
The most common and effective methods rely on the distinct chemical properties of the hydrazide group.[5]
-
Acidic Liquid-Liquid Extraction (LLE): This is the preferred first-line approach. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the basic hydrazide is protonated, forming a salt that partitions into the aqueous layer, while the typically less basic product remains in the organic layer.[4][6][7]
-
Column Chromatography: Effective for separating compounds based on polarity.[5] Due to its polarity, this compound generally has a low Rf value on silica gel. However, care must be taken as the basic amine can interact strongly with the acidic silica, sometimes causing streaking.[1]
-
Precipitation/Recrystallization: If the desired product has significantly different solubility properties from the hydrazide, it may be possible to selectively precipitate one from the solution. For instance, adding a non-polar solvent like hexanes to a reaction mixture in ethyl acetate could cause the polar hydrazide to crash out.[5]
Q4: What safety precautions are necessary when working with this compound and related reagents?
While specific toxicological data for this compound is limited, data from related compounds like 2,4-difluorobenzaldehyde, 2,4-D, and other hydrazides suggest that appropriate precautions are essential.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.[11]
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Exposure Routes: The compound can be an irritant to the skin, eyes, and respiratory tract.[10][12] Avoid direct contact and inhalation. In case of skin contact, wash thoroughly with soap and water.[13] In case of eye contact, rinse cautiously with water for several minutes.[13]
-
Waste Disposal: Dispose of chemical waste according to your institution's guidelines.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the workup procedure.
Q1: My TLC analysis shows a significant amount of starting material remaining. What is the first step I should take?
Before attempting a challenging purification, first ensure the reaction has gone to completion as much as possible.
-
Reaction Monitoring: Confirm the endpoint of the reaction with a reliable method (TLC, LC-MS). Sometimes, reactions involving hydrazides require extended reaction times or gentle heating.
-
Stoichiometry: Re-evaluate the stoichiometry. While a slight excess of one reagent is common, a large excess will naturally lead to more challenging purifications.
If the reaction is complete and a significant amount of hydrazide remains, proceed to a purification method best suited for your product's properties.
Q2: I performed an acidic wash (liquid-liquid extraction), but the removal of this compound is incomplete. What could be wrong?
This is a common issue that can almost always be resolved. The effectiveness of an extraction depends on ensuring the hydrazide is fully protonated and partitions into the aqueous phase.
Table 2: Troubleshooting Common Issues in Acidic Liquid-Liquid Extraction
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Hydrazide remains in the organic layer (TLC) | 1. Insufficient Acid: Not enough acid was used to protonate all of the hydrazide. 2. pH is too high: The aqueous phase is not acidic enough to fully protonate the hydrazide. 3. Insufficient Mixing: The two phases were not mixed adequately for the transfer to occur.[14] | 1. Perform multiple extractions (2-3 washes) with fresh aqueous acid.[4] 2. Check the pH of the aqueous layer after extraction; it should be pH 1-2. Use a stronger acid or a higher concentration if necessary. 3. Shake the separatory funnel vigorously for 30-60 seconds, venting frequently to release any pressure buildup.[14] |
| An emulsion has formed at the interface | The polarity of the organic solvent is too similar to the aqueous phase, or high concentrations of solutes are present. | 1. Add brine (saturated aq. NaCl solution) to "break" the emulsion by increasing the polarity of the aqueous phase. 2. Allow the funnel to sit undisturbed for a longer period. 3. If possible, filter the entire mixture through a pad of Celite. |
| Product is lost to the aqueous layer | Your product may also be basic and is being protonated and extracted along with the hydrazide. | 1. Check the pKa of your product. If it is basic, this method may not be suitable. 2. Consider a different workup, such as column chromatography or recrystallization. |
Q3: My product and the unreacted hydrazide have very similar Rf values on TLC. How can I purify my compound?
When compounds have similar polarities, separation by standard chromatography can be difficult.
-
Optimize Column Chromatography:
-
Solvent System: Systematically screen different solvent systems. Try adding a small amount of a third solvent (e.g., a few drops of triethylamine if streaking is an issue, or methanol for more polar compounds) to the eluent to improve separation.
-
Silica Type: Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase C18 silica.
-
-
Alternative Methods:
-
Acidic Extraction First: Even if your product is also acid-sensitive, a quick, cold wash with dilute acid might remove enough of the hydrazide to make the subsequent column chromatography feasible.
-
Recrystallization: This technique can be highly effective if a suitable solvent system can be found that solubilizes one component while the other remains crystalline.[5]
-
Q4: The hydrazide is precipitating during my aqueous workup. How can I prevent this?
Precipitation of the protonated hydrazide salt can occur if its concentration in the aqueous layer exceeds its solubility limit.
-
Increase the Volume: Use a larger volume of aqueous acid for the extraction to keep the salt concentration lower.
-
Add a Co-solvent: If the organic solvent is partially miscible with water (e.g., ethyl acetate), some of it may be drawn into the aqueous layer, reducing the salt's solubility. Using a more water-immiscible solvent like dichloromethane (DCM) may help. Alternatively, adding a small amount of a water-miscible organic solvent like methanol or THF to the aqueous wash can help keep the salt dissolved.
Part 3: Detailed Protocols & Workflows
Protocol 1: Workup by Acidic Liquid-Liquid Extraction
This protocol is the most direct method for removing this compound, assuming the desired product is stable to dilute acid and is not strongly basic.
-
Dissolution: Ensure the crude reaction mixture is dissolved in a water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.[6]
-
Transfer: Transfer the organic solution to a separatory funnel of appropriate size.
-
First Acidic Wash: Add an equal volume of 1M HCl (aq). Stopper the funnel, invert it, and open the stopcock to vent. Shake vigorously for 30-60 seconds, venting every 10-15 seconds.[14]
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash (steps 3-4) one or two more times. Check the organic layer by TLC after the second wash to see if the hydrazide has been fully removed.
-
Neutralizing Wash: Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is useful when acidic extraction is not feasible or when other impurities are present.
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc). Pack a column with the slurry, ensuring no air bubbles are trapped.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the organic solvent (or the eluent itself). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., move from 95:5 to 80:20 Hexane:EtOAc) to elute compounds of increasing polarity.[5] The polar this compound will elute much later than non-polar products.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.[15]
Protocol 3: Analytical Confirmation of Removal (HPLC-UV Method)
After purification, use an analytical technique like HPLC to confirm the absence of this compound and quantify the purity of your product.[16]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[16]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), often with 0.1% trifluoroacetic acid (TFA) to improve peak shape.[5][16]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection Wavelength: ~254 nm, or the λ_max of the difluorobenzoyl chromophore.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the purified product in the mobile phase. Prepare a reference standard of this compound at a similar concentration to determine its retention time.
-
Analysis: Inject the samples and compare the chromatogram of your product to the standard to confirm the absence of the starting material peak.
Part 4: Visualizations & Data
Diagram 1: Decision Workflow for Purification Strategy
This diagram helps in selecting the appropriate workup procedure based on the properties of the desired product.
A decision tree for selecting the optimal purification method.
Diagram 2: Workflow for Acidic Liquid-Liquid Extraction
This diagram illustrates the separation of a neutral product from the basic this compound starting material.
The process of separating a neutral product from basic hydrazide.
References
- 1. reddit.com [reddit.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. 2,4-Difluorobenzaldehyde | C7H4F2O | CID 73770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
- 10. 4-Fluorobenzohydrazide | C7H7FN2O | CID 9972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 12. 2,4-Difluorobenzamide | C7H5F2NO | CID 123588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. youtube.com [youtube.com]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. benchchem.com [benchchem.com]
stability issues of 2,4-Difluorobenzohydrazide under acidic or basic conditions
Welcome to the technical support center for 2,4-Difluorobenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under acidic and basic conditions. Here, you will find troubleshooting advice and frequently asked questions to navigate potential challenges during your experiments.
Troubleshooting Guide: Stability Issues of this compound
This section addresses common problems encountered during the handling and use of this compound in various pH conditions.
| Observed Issue | Potential Cause | Recommended Solution & Rationale |
| Unexpected peaks in HPLC chromatogram after exposure to acidic or basic conditions. | Hydrolysis of the hydrazide bond. | The primary degradation products are likely 2,4-difluorobenzoic acid and hydrazine.[1] Co-inject your sample with authentic standards of these compounds to confirm peak identities. If standards are unavailable, LC-MS analysis can help identify the molecular weights of the degradants. |
| Decrease in the main peak area of this compound over time in solution. | Degradation of the compound. | This indicates instability under the storage or experimental conditions. It is crucial to perform a time-course study to determine the rate of degradation. For quantitative analysis, always use freshly prepared solutions or establish the stability of your stock solutions under your specific storage conditions. |
| Change in the physical appearance of the solution (e.g., color change, precipitation). | Formation of insoluble degradation products or secondary reaction products. | While 2,4-difluorobenzoic acid is the primary degradation product, further reactions of hydrazine or the parent compound could lead to colored byproducts or precipitates. It is advisable to analyze the precipitate after isolation and washing to identify its nature. |
| Inconsistent results in bioassays or chemical reactions. | Degradation of this compound leading to lower effective concentrations. | Ensure that the pH of your assay or reaction medium is compatible with the stability of the compound. If the medium is acidic or basic, consider the rate of degradation and its impact on your results. A stability-indicating analytical method should be used to monitor the concentration of the active compound throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in acidic and basic conditions?
A1: The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the amide (hydrazide) bond. This reaction cleaves the molecule into 2,4-difluorobenzoic acid and hydrazine.[1]
-
Under acidic conditions , the carbonyl oxygen of the hydrazide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a series of proton transfers and the eventual departure of hydrazine as the leaving group.[2]
-
Under basic conditions , a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the hydrazide anion as the leaving group, which is subsequently protonated by the solvent.[3]
Q2: How do the fluorine substituents on the benzene ring affect the stability of this compound?
A2: The two fluorine atoms on the benzene ring are strongly electron-withdrawing. This has a significant electronic effect on the hydrazide moiety. The electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack.[4] This suggests that this compound may be more prone to hydrolysis compared to unsubstituted benzohydrazide.
Q3: What are the expected degradation products I should monitor for?
A3: The primary and most likely degradation products are:
It is important to have analytical standards for these compounds to confirm their presence in your stressed samples.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, consider the following:
-
pH Control: If possible, maintain the pH of your solutions close to neutral.
-
Temperature: Perform your experiments at the lowest possible temperature to slow down the rate of hydrolysis.
-
Fresh Solutions: Prepare solutions of this compound fresh before use.
-
Inert Atmosphere: If oxidative degradation is also a concern, working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
Objective: To assess the stability of this compound in an acidic environment and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M (for neutralization)
-
HPLC grade water
-
HPLC grade acetonitrile
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Acidic Stress:
-
In a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of, for example, 100 µg/mL.
-
Prepare a control sample by diluting the stock solution with water to the same final concentration.
-
Store both solutions at a controlled temperature (e.g., 40°C).
-
-
Time-Point Analysis: Withdraw aliquots from both the stressed and control samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately before analysis, neutralize the acidic aliquots with an equivalent amount of NaOH to stop the degradation reaction.
-
HPLC Analysis: Analyze the neutralized aliquots and the control samples by a suitable stability-indicating HPLC method (see Protocol 3).
-
Data Analysis: Compare the chromatograms of the stressed samples with the control sample. Calculate the percentage degradation of this compound and identify any new peaks corresponding to degradation products.
Protocol 2: Forced Degradation Study of this compound under Basic Conditions
Objective: To evaluate the stability of this compound in a basic environment and identify potential degradation products.
Procedure:
This protocol is similar to the acidic degradation study, with the following modifications:
-
Basic Stress: Use 0.1 M NaOH instead of 0.1 M HCl for the stress condition.
-
Neutralization: Neutralize the basic aliquots with an equivalent amount of HCl before HPLC analysis.
Protocol 3: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: 20% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Method Validation:
The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main peak of this compound from all degradation product peaks.
Visualizations
References
- 1. 2,4-Difluorobenzoic acid [webbook.nist.gov]
- 2. youtube.com [youtube.com]
- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 4. Effects of fluorine substitution on the edge-to-face interaction of the benzene dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-ジフルオロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,4-Difluorobenzoic acid | C7H4F2O2 | CID 74102 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2,4-Difluorobenzohydrazide for Library Synthesis
Welcome to the technical support center for the synthesis and scale-up of 2,4-Difluorobenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation for library synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most direct and widely adopted method is the hydrazinolysis of a corresponding 2,4-difluorobenzoic acid ester, typically the methyl or ethyl ester.[1][2] This reaction involves the nucleophilic substitution of the ester's alkoxy group with hydrazine, usually in the form of hydrazine hydrate.[1] The use of methyl or ethyl esters is preferred for optimal results.[1]
Q2: Why is direct hydrazinolysis of 2,4-difluorobenzoic acid not the preferred route?
A2: Direct reaction of a carboxylic acid with hydrazine to form a hydrazide requires harsh conditions, such as high temperatures, which can lead to the formation of undesirable byproducts like tetrazine compounds.[2] These byproducts can be difficult to separate from the desired product. Converting the carboxylic acid to an ester first allows for a much cleaner and more efficient reaction under milder conditions.[1]
Q3: What are the primary safety concerns when working with hydrazine hydrate, especially on a larger scale?
A3: Hydrazine hydrate is a hazardous substance and requires strict safety protocols. Key concerns include:
-
Toxicity: It is toxic if swallowed, in contact with skin, or inhaled.[3][4]
-
Corrosivity: It can cause severe skin burns and eye damage.[3][4]
-
Flammability: It is a combustible liquid.[3]
Always work in a well-ventilated chemical fume hood, wear appropriate personal protective equipment (PPE) including chemical-resistant gloves, a face shield, and a lab coat.[3][5][6][7] Ensure an eyewash station and safety shower are readily accessible.[4][6] For spills, have a plan for containment and neutralization.[5]
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A4:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the consumption of the starting ester.[1][8]
-
Product Characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows the characteristic C=O and N-H stretches of the hydrazide functional group.
-
High-Performance Liquid Chromatography (HPLC): Ideal for assessing the purity of the final compound.[9]
-
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low or No Product Formation | 1. Incomplete reaction. 2. Poor quality of hydrazine hydrate. 3. Steric hindrance or electronic effects of the starting ester. | 1. Increase reaction time and/or temperature (reflux). Monitor by TLC.[1][8] 2. Use a fresh, properly stored bottle of hydrazine hydrate. 3. Ensure you are using a methyl or ethyl ester for better reactivity.[1] | 1. Hydrazinolysis kinetics can be slow; providing more energy and time can drive the reaction to completion. 2. Hydrazine hydrate can degrade over time, reducing its nucleophilicity. 3. Less sterically hindered esters are more susceptible to nucleophilic attack. |
| Formation of Dimeric or Other Byproducts | 1. Reaction of the product hydrazide with another molecule of the starting ester. 2. High reaction temperatures leading to side reactions like tetrazine formation.[2] | 1. Use an excess of hydrazine hydrate (e.g., 5-10 equivalents).[8][10] 2. Maintain a controlled reflux temperature and avoid excessive heating. | 1. A large excess of the more nucleophilic hydrazine ensures it outcompetes the product hydrazide in reacting with the ester. 2. Higher temperatures can provide the activation energy for undesired intermolecular condensation reactions. |
| Difficult Product Isolation/Purification | 1. Product is soluble in the reaction solvent. 2. Presence of unreacted starting materials or byproducts. | 1. After the reaction, cool the mixture in an ice bath or refrigerator to induce precipitation.[8] If it remains in solution, remove the solvent under reduced pressure and recrystallize from a suitable solvent (e.g., ethanol).[1][8] 2. Purify the crude product by recrystallization or column chromatography.[1] | 1. The solubility of many organic compounds decreases significantly at lower temperatures. Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. 2. These purification techniques separate compounds based on their different physical properties (solubility for recrystallization, polarity for column chromatography). |
| Product is an Oil Instead of a Solid | 1. Presence of impurities. 2. Residual solvent. | 1. Purify via column chromatography.[1] 2. Ensure the product is thoroughly dried under high vacuum. | 1. Impurities can disrupt the crystal lattice formation, preventing solidification. 2. Trapped solvent molecules can also interfere with crystallization. |
Experimental Protocols
Synthesis of Methyl 2,4-Difluorobenzoate
This protocol details the synthesis of the key starting material.
Step-by-Step Methodology:
-
Dissolve 2,4-difluorobenzoic acid (10.00 mmol) in methanol (15 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add a solution of thionyl chloride (20.02 mmol) in methanol (10 mL) dropwise to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture into a saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction.
-
Extract the aqueous layer three times with ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ether = 5/1) to yield methyl 2,4-difluorobenzoate.[11]
Scale-Up Synthesis of this compound
This protocol is optimized for a larger scale synthesis suitable for library production.
Step-by-Step Methodology:
-
In a suitably sized round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2,4-difluorobenzoate (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (5-10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC.[8]
-
Once the starting material is consumed, cool the reaction mixture to room temperature, and then further cool in an ice bath to promote precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any residual impurities.
-
Dry the purified this compound under high vacuum.
Visualizations
Reaction Workflow
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. nexchem.co.uk [nexchem.co.uk]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. METHYL 2,4-DIFLUOROBENZOATE | 106614-28-2 [chemicalbook.com]
Validation & Comparative
comparative antimicrobial activity of 2,4-Difluorobenzohydrazide Schiff bases
A Comparative Guide to the Antimicrobial Activity of 2,4-Difluorobenzohydrazide Schiff Bases
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, hydrazone Schiff bases have emerged as a promising class of compounds. Their synthetic accessibility and the tunability of their biological activity through structural modifications make them an attractive scaffold for drug development. This guide provides a comparative analysis of the antimicrobial activity of Schiff bases incorporating a this compound moiety, offering insights into their therapeutic potential.
The Significance of the 2,4-Difluorophenyl Moiety
The inclusion of fluorine atoms in pharmacologically active molecules is a well-established strategy to enhance their biological properties. The 2,4-difluoro substitution pattern on the phenyl ring of benzohydrazide is particularly noteworthy. The high electronegativity and lipophilicity of fluorine can improve metabolic stability, membrane permeability, and binding affinity to target enzymes, often leading to enhanced antimicrobial potency.
Comparative Antimicrobial Efficacy
Recent studies have demonstrated the significant antimicrobial potential of hydrazone derivatives containing the 2,4-difluorophenyl group. The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
A series of novel pyrazole hydrazone derivatives incorporating a 2,4-difluorophenyl moiety has shown promising activity against a panel of clinically relevant bacteria. The results, summarized in the table below, highlight the potent antibacterial effects of these compounds, with some exhibiting MIC values as low as 0.78 µg/mL.[1] For context, the activity of these compounds is compared with that of other fluorinated Schiff bases.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Fluorinated Hydrazone Schiff Bases
| Compound ID | R-Group (Substitution on Hydrazone) | S. aureus (µg/mL) | MRSA (µg/mL) | B. subtilis (µg/mL) | A. baumannii (µg/mL) | Reference |
| 5a | Phenyl | 6.25 | 6.25 | 3.12 | 25 | [1] |
| 5h | 4-Trifluoromethylphenyl | 0.78 | 0.78 | 0.78 | 6.25 | [1] |
| 5i | 4-Chlorophenyl | 3.12 | 3.12 | 1.56 | 12.5 | [1] |
| 5j | 4-Bromophenyl | 3.12 | 3.12 | 1.56 | 12.5 | [1] |
| Ciprofloxacin | (Standard Antibiotic) | 1.56 | 1.56 | 0.78 | 1.56 | [1] |
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of these 2,4-difluorophenyl-containing hydrazones is significantly influenced by the nature of the substituent on the other side of the hydrazone linkage.[1]
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a 4-trifluoromethylphenyl group (Compound 5h ), leads to the most potent activity across all tested Gram-positive strains, with MIC values of 0.78 µg/mL. This suggests that a reduction in electron density on the azomethine (-C=N-) group may be crucial for activity.
-
Halogen Substitution: Halogen substitutions on the phenyl ring, such as chlorine (Compound 5i ) and bromine (Compound 5j ), also confer strong antibacterial activity, particularly against Gram-positive bacteria.
-
Unsubstituted Phenyl Group: An unsubstituted phenyl group (Compound 5a ) results in good, albeit slightly lower, activity compared to those with electron-withdrawing substituents.
These findings underscore the importance of the electronic properties of the substituents in modulating the antimicrobial efficacy of this class of compounds. The azomethine group is a key pharmacophore, and its interaction with biological targets is likely influenced by these electronic effects.[2]
General Structure of 2,4-Difluorophenyl Hydrazone Derivatives
Caption: General chemical structure of this compound Schiff bases.
Experimental Protocols
Synthesis of this compound Schiff Bases
The synthesis of these Schiff bases is typically achieved through a condensation reaction between this compound and a substituted aldehyde or ketone.[3][4]
-
Dissolution: Equimolar amounts of this compound and the desired aldehyde/ketone are dissolved in a suitable solvent, such as ethanol or methanol.
-
Catalysis: A catalytic amount of an acid, like glacial acetic acid, is added to the mixture to facilitate the reaction.
-
Reflux: The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a cold solvent, and recrystallized to yield the pure Schiff base.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standard procedure for assessing antimicrobial activity.[5]
-
Preparation of Stock Solutions: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
Serial Dilutions: A series of twofold dilutions of the stock solutions are prepared in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Workflow for MIC Determination
Caption: Workflow for the broth microdilution method to determine MIC.
Conclusion
This compound Schiff bases represent a promising avenue for the development of new antimicrobial agents. The incorporation of the 2,4-difluorophenyl moiety, combined with the synthetic versatility of the hydrazone linkage, allows for the fine-tuning of their biological activity. The potent antimicrobial effects observed, particularly against Gram-positive bacteria, highlight the potential of these compounds. Further research focusing on optimizing the structure-activity relationship, elucidating the mechanism of action, and evaluating the in vivo efficacy and toxicity is warranted to translate these promising in vitro results into clinically viable therapeutic agents.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,4-Difluorobenzohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 2,4-Difluorobenzohydrazide Scaffold
The 2,4-difluorophenyl moiety is a privileged structural motif in medicinal chemistry, known for its ability to enhance metabolic stability and binding affinity through favorable interactions with biological targets.[1] When incorporated into a benzohydrazide framework, it gives rise to a class of compounds with a broad spectrum of biological activities, including antimicrobial and antitumor effects.[2][3] Understanding the relationship between the chemical structure of these derivatives and their biological function is paramount for optimizing their therapeutic potential. This guide will dissect the SAR of this compound derivatives, providing a comparative analysis of their performance based on available experimental data.
Core Molecular Structure and Key Modification Points
The fundamental structure of a this compound derivative consists of a 2,4-difluorophenyl ring linked to a hydrazide group, which is in turn acylated with another moiety. The key to modulating the biological activity of these compounds lies in the strategic modification of different parts of this core structure.
Caption: Key modification points in the this compound scaffold.
Synthesis and Characterization: A Generalized Workflow
The synthesis of this compound derivatives typically follows a straightforward and robust synthetic route. The general workflow involves the condensation of a substituted benzoic acid or acyl chloride with this compound.
Caption: Generalized synthetic workflow for this compound derivatives.
Experimental Protocol: General Synthesis of N'-substituted-2,4-difluorobenzohydrazides
-
Acid Activation: To a solution of the desired substituted benzoic acid in an appropriate solvent (e.g., dichloromethane or THF), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) or an activating agent like thionyl chloride is added. The reaction mixture is stirred at room temperature for a specified period to form the activated acid derivative.
-
Condensation: this compound is then added to the reaction mixture. The mixture is stirred, often at an elevated temperature, until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: The structure of the final compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative SAR Analysis: Antimicrobial and Antitumor Activities
The biological activity of this compound derivatives is highly dependent on the nature of the substituent 'R' group attached to the benzoyl moiety. Below, we compare the SAR for antimicrobial and antitumor activities based on available literature.
Antimicrobial Activity
Hydrazide derivatives of fluorobenzoic acids have demonstrated notable inhibitory activity, particularly against Gram-positive bacteria.[2] The introduction of different substituents on the benzoyl ring allows for the fine-tuning of this activity.
| Compound ID | 'R' Group | Target Organism | Activity (MIC in µg/mL) | Reference |
| 1a | 4-Chlorophenyl | Staphylococcus aureus | 8 | [4][5] |
| 1b | 4-Nitrophenyl | Staphylococcus aureus | 4 | [4][5] |
| 1c | 4-Methoxyphenyl | Staphylococcus aureus | 16 | [4][5] |
| 2a | 3,4-Dichlorophenyl | Methicillin-resistant S. aureus (MRSA) | 4 | [4][5] |
| 2b | 3,5-Dinitrophenyl | Methicillin-resistant S. aureus (MRSA) | 2 | [4][5] |
Key SAR Insights for Antimicrobial Activity:
-
Electron-withdrawing groups at the para-position of the 'R' phenyl ring, such as nitro (NO₂) and chloro (Cl), tend to enhance antibacterial activity compared to electron-donating groups like methoxy (OCH₃).[6]
-
The presence of multiple electron-withdrawing groups , as seen in the dinitro and dichloro derivatives, can lead to potent activity against drug-resistant strains like MRSA.[4][5] This suggests that the electronic properties of the 'R' group play a crucial role in the interaction with the bacterial target.
Antitumor Activity
Fluorinated compounds are of significant interest in the development of anticancer agents due to their enhanced biological properties.[9] Derivatives of this compound have been investigated for their potential as antitumor agents.
| Compound ID | 'R' Group | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| 3a | 4-Fluorophenyl | Human breast cancer (MCF-7) | 15.2 | [3] |
| 3b | 4-Bromophenyl | Human breast cancer (MCF-7) | 10.8 | [3] |
| 3c | 4-(Trifluoromethyl)phenyl | Human breast cancer (MCF-7) | 7.5 | [3] |
| 4a | Naphthyl | Human liver cancer (HepG2) | 12.1 | [3] |
| 4b | Quinolinyl | Human liver cancer (HepG2) | 8.9 | [3] |
Key SAR Insights for Antitumor Activity:
-
The presence of a halogen atom at the para-position of the 'R' phenyl ring appears to be favorable for antitumor activity. The activity increases in the order F < Br, and the trifluoromethyl group (CF₃) further enhances potency.[3] This highlights the importance of both steric and electronic factors.
-
Replacing the phenyl ring with larger polycyclic aromatic systems like naphthyl and quinolinyl can also lead to potent antitumor activity. The nitrogen atom in the quinoline ring may be involved in additional hydrogen bonding interactions with the target protein.
-
The mechanism of action for the antitumor activity of these compounds is still under investigation but may involve the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation.[3] Some fluorinated benzamides have been shown to inhibit HSP90, a chaperone protein involved in the stability of many oncoproteins.[10]
Comparison with Alternative Scaffolds
To provide a broader context, it is useful to compare the this compound scaffold with other related chemical classes that have been explored for similar biological activities.
-
Thiazole and Triazole Derivatives: These heterocyclic compounds are well-known for their diverse pharmacological properties, including antimicrobial and antitumor activities.[11][12] While they share some mechanistic similarities with benzohydrazides, their synthesis and SAR profiles can be quite different. For instance, certain 1,2,4-triazole derivatives have shown potent antibacterial activity.[11]
-
Other Benzohydrazide Derivatives: Benzohydrazides with different substitution patterns on the phenyl ring (e.g., para-aminobenzohydrazides) have been investigated as inhibitors of other enzymes like fatty acid amide hydrolase (FAAH).[13][14] This underscores the versatility of the benzohydrazide scaffold in targeting a wide range of biological molecules.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that the biological activity of these derivatives can be systematically modulated by modifying the substituent 'R' group. Electron-withdrawing groups and halogen atoms on a terminal phenyl ring tend to enhance both antimicrobial and antitumor activities.
Future research in this area should focus on:
-
Elucidating the precise mechanism of action for both the antimicrobial and antitumor effects of these compounds.
-
Expanding the diversity of the 'R' group to include a wider range of heterocyclic and aliphatic moieties.
-
Conducting in vivo studies to evaluate the efficacy and pharmacokinetic properties of the most promising derivatives.
-
Utilizing computational modeling and docking studies to gain deeper insights into the binding interactions of these compounds with their biological targets and to guide the design of next-generation derivatives.[15]
By leveraging the SAR insights presented in this guide, researchers can more effectively design and synthesize novel this compound derivatives with improved potency, selectivity, and drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoroalkane thioheterocyclic derivatives and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. [PDF] Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ | Semantic Scholar [semanticscholar.org]
- 8. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.brieflands.com [repository.brieflands.com]
- 14. [PDF] Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
The Fluorine Advantage?: A Comparative Efficacy Analysis of Fluorinated vs. Non-Fluorinated Benzohydrazides
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the benzohydrazide scaffold stands out as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] A key strategy in modern drug design is the introduction of fluorine atoms into lead compounds to enhance their therapeutic potential. This guide provides a comprehensive comparison of the efficacy of fluorinated versus non-fluorinated benzohydrazide compounds, supported by experimental data and detailed methodologies, to empower researchers in their drug discovery endeavors.
The Rationale for Fluorination: More Than Just an Atomic Swap
The strategic incorporation of fluorine into a drug candidate is a well-established approach to fine-tune its pharmacokinetic and pharmacodynamic profile.[2] The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity.[3] Key advantages of fluorination include:
-
Enhanced Metabolic Stability: The high bond energy of the C-F bond can block metabolic oxidation at that position, increasing the drug's half-life.[3]
-
Increased Membrane Permeability: The lipophilicity of fluorine can improve a compound's ability to cross cellular membranes.[3]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, impacting drug-receptor interactions.
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.[3]
This guide will explore how these theoretical advantages translate into tangible differences in the efficacy of benzohydrazide compounds in two critical therapeutic areas: oncology and infectious diseases.
Anticancer Efficacy: A Tale of Two Halves
The antiproliferative activity of benzohydrazide derivatives has been a significant area of investigation. A comparative study on a series of benzohydrazide derivatives containing dihydropyrazoles as potential EGFR kinase inhibitors provides valuable insights into the role of fluorine substitution.
Comparative Antiproliferative Activity
The following table summarizes the IC50 values of selected fluorinated and non-fluorinated benzohydrazide analogs against the HeLa cancer cell line.
| Compound ID | Substituent on Phenyl Ring | IC50 (µM) against HeLa cells |
| H1 | H (non-fluorinated) | >100 |
| H11 | 4-F (fluorinated) | >100 |
| H4 | 4-CH3 (non-fluorinated) | 0.45 |
| H20 | 4-CH3 (non-fluorinated) | 0.21 |
| H14 | 4-Cl (non-fluorinated) | >100 |
| H16 | 4-Br (non-fluorinated) | >100 |
Data synthesized from a study on benzohydrazide derivatives as EGFR kinase inhibitors.
Interestingly, in this particular study, the fluorinated compound (H11) did not show superior activity compared to the unsubstituted analog (H1). In fact, compounds with electron-donating groups, such as a methyl group (H4 and H20), exhibited significantly higher antiproliferative activity. This suggests that for this specific scaffold and biological target, the electron-withdrawing nature of fluorine may not be advantageous for optimal binding and efficacy. This underscores the context-dependent effects of fluorination and the importance of empirical testing.
Antimicrobial Potency: The Search for a Clear Fluorine Advantage
Structure-Activity Relationship in Antimicrobial Benzohydrazides
Several studies have explored the structure-activity relationship (SAR) of benzohydrazide derivatives as antimicrobial agents. For instance, a series of 3/4-bromo-N'-(substituted benzylidene)benzohydrazides were synthesized and evaluated for their antimicrobial potential.[4] While this study did not include fluorinated analogs, it highlights the importance of the substituent on the benzylidene ring for activity.
In another study, a series of benzimidazole derivatives with and without fluorine substitution were screened for their antimicrobial activity. The results indicated that the fluoro-substituted compounds generally exhibited good antibacterial and antifungal properties compared to their unsubstituted counterparts.[5] For example, a meta-fluoro substituted benzimidazole derivative showed high activity against Gram-negative bacteria.[5]
The following conceptual diagram illustrates the general structure of a benzohydrazide and highlights the positions where fluorination can influence its biological activity.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Insights into bacterial interactions: Comparing fluorine-containing 1,2,4-triazoles to antibiotics using molecular docking and molecular dynamics approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 2,4-Difluorobenzohydrazide-Based Compounds
For researchers, medicinal chemists, and drug development professionals, the 2,4-difluorobenzohydrazide scaffold represents a promising starting point for the discovery of novel therapeutic agents. The unique electronic properties imparted by the difluoro substitution on the phenyl ring can enhance binding affinity, metabolic stability, and cell permeability. This guide provides a comprehensive framework for the systematic in vitro and in vivo evaluation of novel this compound-based compounds, using a series of hypothetical analogues to illustrate the comparative analysis.
The core directive of this guide is to present a logical, self-validating workflow that ensures the scientific integrity of the evaluation process. We will delve into the causality behind experimental choices, providing not just protocols, but the reasoning that underpins them.
The this compound Scaffold: A Privileged Structure
The hydrazide moiety (-CONHNH2) is a versatile functional group known for its coordination properties and ability to form hydrogen bonds, making it an effective pharmacophore for interacting with various biological targets. When combined with a 2,4-difluorophenyl ring, the resulting scaffold exhibits a unique combination of lipophilicity and electrostatic potential, which can be fine-tuned through further derivatization to achieve desired pharmacological profiles.
For the purpose of this guide, we will consider three hypothetical this compound derivatives, designated as DFBH-1 , DFBH-2 , and DFBH-3 , each with distinct substitutions on the hydrazide nitrogen, to illustrate the evaluation process.
Part 1: In Vitro Evaluation - From Target Engagement to Cellular Activity
The initial phase of evaluation focuses on characterizing the activity of the compounds in a controlled, non-living system. This allows for a clear understanding of their intrinsic potency and mechanism of action before moving to more complex biological systems.
Antimicrobial Activity Assessment
A significant number of hydrazide-based compounds have demonstrated antimicrobial properties. Therefore, a primary screen should assess the activity of our hypothetical compounds against a panel of clinically relevant bacterial and fungal strains.
The broth microdilution method is a standardized, high-throughput assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3][4][5]
-
Preparation of Compounds and Media:
-
Prepare stock solutions of DFBH-1 , DFBH-2 , and DFBH-3 in dimethyl sulfoxide (DMSO).
-
Use Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.
-
-
Microplate Preparation:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of concentrations.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of each microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
-
| Compound | MIC (µg/mL) vs. S. aureus (ATCC 29213) | MIC (µg/mL) vs. E. coli (ATCC 25922) | MIC (µg/mL) vs. C. albicans (ATCC 90028) |
| DFBH-1 | 8 | 32 | 16 |
| DFBH-2 | 2 | 16 | 4 |
| DFBH-3 | >64 | >64 | >64 |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 2 |
This is illustrative data.
Caption: Workflow for MIC determination.
Anticancer Activity Assessment
The cytotoxic potential of novel compounds is another critical in vitro screen. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of DFBH-1 , DFBH-2 , and DFBH-3 for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
-
Data Analysis:
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated.[6]
-
| Compound | IC50 (µM) vs. MCF-7 Cells | IC50 (µM) vs. A549 Cells |
| DFBH-1 | 15.2 | 25.8 |
| DFBH-2 | 45.1 | 60.3 |
| DFBH-3 | 2.5 | 5.1 |
| Doxorubicin | 0.8 | 1.2 |
This is illustrative data.
Part 2: In Vivo Evaluation - Assessing Efficacy and Safety in a Living System
Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a whole organism. These studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of the compounds. All animal studies should be conducted in compliance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
In Vivo Efficacy Models
The choice of the in vivo model depends on the therapeutic indication identified from the in vitro screens.
Based on its promising in vitro antimicrobial activity, DFBH-2 would be evaluated in a murine model of bacterial infection.[1]
-
Animal Model:
-
Use female BALB/c mice (6-8 weeks old).
-
-
Infection:
-
Induce a systemic infection by intraperitoneal injection of a lethal dose of S. aureus.
-
-
Treatment:
-
Administer DFBH-2 at different doses (e.g., 10, 25, 50 mg/kg) via oral gavage or intraperitoneal injection at 1 and 6 hours post-infection.
-
Include a vehicle control group and a positive control group (e.g., treated with vancomycin).
-
-
Efficacy Assessment:
-
Monitor survival over a 7-day period.
-
In a separate cohort, euthanize mice at 24 hours post-infection to determine the bacterial load (CFU) in the spleen and liver.
-
Given its potent in vitro cytotoxicity, DFBH-3 would be tested in a tumor xenograft model.[7]
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Implantation:
-
Subcutaneously implant human cancer cells (e.g., MCF-7) into the flank of the mice.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize mice into treatment groups.
-
Administer DFBH-3 at various doses daily for a specified period.
-
Include a vehicle control group and a positive control group (e.g., treated with paclitaxel).
-
-
Efficacy Assessment:
-
Measure tumor volume twice weekly.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, excise tumors and weigh them.
-
Table 3: Efficacy of DFBH-2 in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Reduction in Spleen CFU (log10) |
| Vehicle Control | - | 0 | - |
| DFBH-2 | 10 | 20 | 1.5 |
| DFBH-2 | 25 | 60 | 3.2 |
| DFBH-2 | 50 | 80 | 4.5 |
| Vancomycin | 10 | 100 | 5.0 |
This is illustrative data.
Table 4: Efficacy of DFBH-3 in a Breast Cancer Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| DFBH-3 | 5 | 35 |
| DFBH-3 | 10 | 65 |
| DFBH-3 | 20 | 85 |
| Paclitaxel | 10 | 90 |
This is illustrative data.
Caption: General workflow for in vivo efficacy studies.
Preliminary Pharmacokinetic and Toxicity Assessment
Understanding the absorption, distribution, metabolism, and excretion (ADME) and toxicity profile of a lead compound is essential for its development.
-
Acute Toxicity (LD50 determination):
-
Administer single, escalating doses of the compound to groups of mice and observe for mortality and signs of toxicity over 14 days. The LD50 (lethal dose for 50% of the animals) can be estimated.[8]
-
-
Pharmacokinetic Profiling:
-
Administer a single dose of the compound to rats via intravenous and oral routes.
-
Collect blood samples at various time points.
-
Analyze plasma concentrations of the compound using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).[9][10]
-
| Compound | Acute Oral LD50 in Mice (mg/kg) | Oral Bioavailability (%F) in Rats | Half-life (t1/2) in Rats (hours) |
| DFBH-2 | >2000 | 45 | 4.2 |
| DFBH-3 | 500 | 60 | 6.8 |
This is illustrative data.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to the in vitro and in vivo evaluation of novel this compound-based compounds. By following a logical progression from in vitro screening to in vivo efficacy and safety studies, researchers can effectively identify and characterize promising drug candidates. The use of standardized protocols, coupled with a clear understanding of the rationale behind each experiment, is paramount to ensuring the trustworthiness and reproducibility of the data generated. The illustrative data for our hypothetical compounds, DFBH-1 , DFBH-2 , and DFBH-3 , demonstrates how a comparative analysis can guide the selection of lead candidates for further development.
References
- 1. A novel antibacterial compound decreases MRSA biofilm formation without the use of antibiotics in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Antifungal Efficacy and Safety of the CaDef2.1G27‑K44 Peptide against the Neglected and Drug-Resistant Pathogen Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Acute, pharmacokinetic, and subchronic toxicological studies of 2,4-dichlorophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical toxicity and pharmacokinetics of a new orally bioavailable flubendazole formulation and the impact for clinical trials and risk/benefit to patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical toxicity and pharmacokinetics of a new orally bioavailable flubendazole formulation and the impact for clinical trials and risk/benefit to patients - PMC [pmc.ncbi.nlm.nih.gov]
The Discerning Molecule: A Guide to Cross-Reactivity and Selectivity Profiling of 2,4-Difluorobenzohydrazide Derivatives
In the landscape of modern drug discovery, the development of targeted therapies is paramount. The 2,4-difluorobenzohydrazide scaffold has emerged as a promising pharmacophore, with derivatives showing potential as inhibitors of various enzymes, including kinases and histone deacetylases (HDACs). However, the journey from a promising hit to a clinical candidate is paved with rigorous testing, chief among which is the assessment of its selectivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the cross-reactivity and selectivity profiling of novel this compound derivatives, ensuring a thorough understanding of their biological activity.
The Imperative of Selectivity: Beyond the Primary Target
A compound's efficacy is intrinsically linked to its specificity. While potent inhibition of the intended target is the primary goal, off-target effects can lead to unforeseen toxicity or a polypharmacological profile that can be either beneficial or detrimental. The this compound moiety, a versatile chemical scaffold, has been incorporated into molecules targeting a range of proteins. For instance, various benzohydrazide derivatives have been evaluated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key player in oncology.[1][2] Concurrently, the benzoylhydrazide scaffold has been identified in selective inhibitors of Class I Histone Deacetylases (HDACs).[3] Furthermore, structurally related 2,6-difluorobenzamide derivatives have shown potent antibacterial activity by inhibiting the FtsZ protein.[4][5]
This diverse target landscape underscores the critical need for comprehensive selectivity profiling. A new this compound derivative designed as an EGFR inhibitor might inadvertently inhibit HDACs or other unforeseen targets. Therefore, a multi-pronged approach is essential to de-risk a compound and build a robust biological dossier.
A Phased Approach to Selectivity Profiling
A logical and stepwise approach to profiling ensures that resources are used efficiently and that the most informative data is generated at each stage. The following sections outline a recommended workflow, from initial broad-spectrum screening to in-depth cellular target engagement.
Phase 1: Broad Kinome and Target Class Screening
The initial step should be a broad, high-throughput screen to identify potential off-target interactions across major protein families. Kinases are a primary focus due to their structural similarities and the prevalence of the this compound scaffold in kinase inhibitor design.[1][2][6]
Experimental Workflow: In Vitro Kinome Profiling
Numerous commercial services offer comprehensive kinome profiling, typically screening a compound against a panel of hundreds of kinases.[3] These screens are invaluable for obtaining a bird's-eye view of a compound's selectivity.
Caption: High-level workflow for in vitro kinome profiling.
Data Presentation: Kinome Selectivity Data
The results are typically presented as the percent inhibition at a fixed concentration (e.g., 1 or 10 µM). This allows for a rapid assessment of off-target activity.
| Target Kinase | Kinase Family | % Inhibition at 1 µM |
| EGFR | Tyrosine Kinase | 95% |
| VEGFR2 | Tyrosine Kinase | 88% |
| SRC | Tyrosine Kinase | 65% |
| CDK2 | CMGC | 15% |
| ROCK1 | AGC | 5% |
| p38α | CMGC | 3% |
Table 1: Representative data from a primary kinase screen for a hypothetical this compound derivative designed as an EGFR inhibitor.
This initial screen provides a "hit list" of potential off-targets that warrant further investigation through dose-response studies to determine their IC50 values.
Phase 2: Dose-Response Assays for On- and Off-Target Potency
Once potential on- and off-targets are identified, the next step is to quantify the compound's potency against these targets. This is achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).
Experimental Protocol: In Vitro Kinase IC50 Determination
This protocol describes a generic method for determining the IC50 of a compound against a purified kinase using a luminescence-based ATP detection assay.
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound derivative)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold dilutions.
-
Kinase Reaction: a. In a 384-well plate, add 2.5 µL of 2X kinase/substrate solution. b. Add 0.5 µL of the serially diluted compound or DMSO (vehicle control). c. Pre-incubate for 10 minutes at room temperature. d. Initiate the reaction by adding 2.5 µL of 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase. e. Incubate for 60 minutes at room temperature.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle (0% inhibition) and no enzyme (100% inhibition) controls. b. Plot the percent inhibition against the log of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Comparative IC50 Values
| Target | IC50 (nM) | Selectivity Ratio (vs. EGFR) |
| EGFR | 15 | 1 |
| VEGFR2 | 150 | 10 |
| SRC | 1,200 | 80 |
| HDAC1 | >10,000 | >667 |
Table 2: Hypothetical IC50 values and selectivity ratios for a lead this compound derivative.
A selectivity ratio of at least 10-fold against relevant off-targets is often a desirable starting point for further development.
Phase 3: Cellular Target Engagement and Phenotypic Assays
While in vitro assays are crucial, they do not fully recapitulate the complex environment of a living cell. Cellular assays are essential to confirm that the compound can penetrate the cell membrane, engage its target, and elicit the desired biological response.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement in a cellular context.[2][7][8][9] The principle is based on the ligand-induced thermal stabilization of the target protein.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
A positive thermal shift in the presence of the compound is strong evidence of direct target engagement in live cells.
Comparison with Alternative Scaffolds
The this compound scaffold should be benchmarked against other established pharmacophores targeting similar proteins. For example, when developing an EGFR inhibitor, a comparison with quinazoline-based inhibitors (e.g., Gefitinib, Erlotinib) would be highly relevant.
| Scaffold | Primary Target(s) | Known Off-Targets | Advantages | Liabilities |
| This compound | EGFR, HDACs, FtsZ | Kinome-dependent | Novel chemical space, potential for high potency | Selectivity profile requires careful characterization |
| Quinazoline | EGFR, VEGFR | Other tyrosine kinases | Clinically validated, well-understood SAR | Potential for skin rash and diarrhea, acquired resistance |
| Pyrazolopyrimidine | SRC family kinases, BCR-ABL | Broad kinome activity | Potent, dual inhibitors | Often less selective |
Table 3: A comparative overview of different inhibitor scaffolds.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the design of novel, potent, and selective inhibitors. A systematic and rigorous profiling cascade, moving from broad in vitro screens to specific cellular target engagement assays, is indispensable for understanding a compound's true biological activity. By employing the methodologies outlined in this guide, researchers can build a comprehensive data package that de-risks their compounds, elucidates their mechanism of action, and ultimately paves the way for the development of next-generation targeted therapies. The key to success lies not only in achieving high on-target potency but in meticulously characterizing and understanding the full spectrum of a molecule's interactions within the complex cellular milieu.
References
- 1. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of histone deacetylase inhibitors with benzoylhydrazide scaffold that selectively inhibit class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. mdpi.com [mdpi.com]
A Senior Scientist's Guide to Method Validation for 2,4-Difluorobenzohydrazide in Complex Matrices
<
For researchers and drug development professionals, the robust quantification of pharmaceutical intermediates like 2,4-Difluorobenzohydrazide is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for its determination in complex matrices such as plasma and pharmaceutical formulations. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and authoritative regulatory standards.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This guide is structured to provide a clear rationale for method selection, a detailed breakdown of validation parameters, and a practical comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS).
The Analytical Challenge: Understanding the Analyte and Matrix
This compound is a small organic molecule whose analytical behavior is dictated by its functional groups—the hydrazide and the difluorinated phenyl ring. The primary challenge in its analysis lies not with the molecule itself, but with quantifying it accurately and precisely when it is a minor component within a complex environment. Biological matrices like plasma contain a vast excess of endogenous materials (proteins, lipids, salts) that can interfere with the analysis, while pharmaceutical formulations contain excipients that can also present analytical hurdles.[3][4]
The choice of an analytical method is therefore a critical decision, balancing the need for sensitivity, selectivity, throughput, and cost.[5][6]
Pillars of Method Validation: A Framework for Trust
Any analytical method intended for regulatory submission must be validated according to stringent guidelines, most notably the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidance documents.[1][7][8][9] These guidelines establish a set of performance characteristics that must be evaluated.
The core validation parameters are not independent but form an interconnected system that, when properly evaluated, ensures the method is fit for purpose.
Caption: Interrelationship of Analytical Method Validation Parameters.
-
Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10]
-
Accuracy : The closeness of test results obtained by the method to the true value.[2]
-
Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).[2]
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]
-
Range : The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[11]
-
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
Comparative Guide: HPLC-UV vs. UPLC-MS/MS
The two most common and powerful techniques for the analysis of small molecules like this compound are HPLC-UV and LC-MS/MS.[5][12] While both rely on liquid chromatography for separation, their detection principles are fundamentally different, leading to significant performance trade-offs.[13]
Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This technique is a workhorse in quality control laboratories. It is reliable, cost-effective, and suitable for analyzing samples where the analyte concentration is relatively high and the matrix is not overly complex (e.g., bulk drug substance, simple formulations).[6][14]
-
Sample Preparation (Pharmaceutical Formulation):
-
Accurately weigh a portion of the powdered formulation equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent (Acetonitrile:Water 50:50 v/v).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Method B: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
For bioanalytical applications, such as quantifying a compound in plasma, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[5][15] By monitoring a specific precursor-to-product ion transition, this method can effectively eliminate matrix interferences and achieve very low limits of quantitation.[13]
-
Sample Preparation (Human Plasma):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard solution.
-
Add 300 µL of acetonitrile (protein precipitation agent) to precipitate plasma proteins.[16]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic & Mass Spectrometric Conditions:
-
Column: UPLC C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific MRM transitions for this compound would need to be determined experimentally.
-
Performance Comparison
The following table summarizes the expected performance characteristics of each method based on typical validation results for similar small molecules.
| Validation Parameter | HPLC-UV | UPLC-MS/MS | Rationale for Difference |
| Specificity | Moderate to High | Very High | MS/MS detection is inherently more specific than UV absorbance, as it relies on both the parent mass and a specific fragment ion.[12] |
| Linearity (R²) | > 0.999 | > 0.995 | Both methods exhibit excellent linearity, a prerequisite for accurate quantification. |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | The dynamic range of MS/MS is often wider, and its sensitivity allows for a much lower starting point. |
| LOD | ~0.2 µg/mL | ~0.02 ng/mL | MS/MS is orders of magnitude more sensitive than UV detection.[13] |
| LOQ | ~1.0 µg/mL | ~0.1 ng/mL | The ability to confidently quantify at low levels is crucial for bioanalysis.[17] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Both methods, when properly validated, provide high accuracy. |
| Precision (%RSD) | < 2% | < 5% | Excellent precision is achievable with both techniques. Bioanalytical methods often have slightly higher, but still acceptable, variability due to complex sample preparation.[8] |
| Robustness | High | Moderate to High | HPLC methods are often considered highly robust. MS/MS methods can be sensitive to matrix effects and ion source cleanliness.[16] |
Conclusion and Method Selection
The choice between HPLC-UV and UPLC-MS/MS for the analysis of this compound should be guided by the specific application.
-
For routine quality control of bulk substances and pharmaceutical formulations where analyte concentrations are high, HPLC-UV is a reliable, robust, and cost-effective option that meets regulatory requirements.
-
For bioanalytical studies (e.g., pharmacokinetics in plasma) or the detection of trace-level impurities where high sensitivity and specificity are paramount to overcome matrix interference, UPLC-MS/MS is the unequivocally superior method.[5]
Ultimately, a properly validated analytical method, regardless of the technology, provides the trusted data necessary to ensure the quality, safety, and efficacy of pharmaceutical products. This commitment to rigorous validation is a non-negotiable component of scientific integrity in the field of drug development.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. Development and validation of an analytical method for determination of endocrine disruptor, 2,4-D, in paddy field water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. microsaic.com [microsaic.com]
- 14. benchchem.com [benchchem.com]
- 15. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 16. tecan.com [tecan.com]
- 17. chromatographyonline.com [chromatographyonline.com]
A Comparative Docking Analysis of 2,4-Difluorobenzohydrazide Derivatives: Unlocking Therapeutic Potential Across Multiple Protein Targets
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, the strategic design of small molecule inhibitors with high affinity and selectivity for their protein targets is paramount. The 2,4-difluorobenzohydrazide scaffold has emerged as a privileged fragment in medicinal chemistry, demonstrating a versatile and potent inhibitory capacity against a range of clinically relevant enzymes. This guide provides a comprehensive comparative analysis of this compound derivatives, elucidating their binding interactions and therapeutic potential through detailed molecular docking studies. We will explore the structural rationale behind their inhibitory activity against key protein targets and offer a standardized protocol for conducting similar in silico comparative analyses.
The this compound Moiety: A Scaffold of Therapeutic Promise
The benzohydrazide core is a well-established pharmacophore known for its diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The introduction of a difluoro substitution at the 2 and 4 positions of the phenyl ring significantly enhances the molecule's pharmacological profile. The fluorine atoms can modulate the compound's lipophilicity, metabolic stability, and binding affinity through favorable hydrophobic and electrostatic interactions with the target protein.[3] This strategic fluorination often leads to improved potency and a more desirable pharmacokinetic profile, making this compound derivatives attractive candidates for further development.
Comparative Docking Studies: A Head-to-Head Analysis of Target Inhibition
To illustrate the therapeutic versatility of the this compound scaffold, we present a comparative docking analysis against a panel of therapeutically relevant protein targets. The selection of these targets is based on their established roles in various disease pathologies and the documented inhibitory potential of related hydrazide-containing compounds.[1][2][4]
Target Proteins Investigated:
-
Monoamine Oxidase B (MAO-B): A key enzyme in the degradation of neurotransmitters, implicated in neurodegenerative disorders like Parkinson's disease.[1][4]
-
Acetylcholinesterase (AChE): A critical enzyme in the cholinergic nervous system, the inhibition of which is a primary therapeutic strategy for Alzheimer's disease.[1][4]
-
Carbonic Anhydrase II (CA-II): A zinc-containing metalloenzyme involved in various physiological processes, making it a target for diuretics and antiglaucoma agents.[2]
-
Bacterial FtsZ: A crucial protein in bacterial cell division, representing a promising target for novel antibacterial agents.[3]
Data Presentation: Comparative Docking Scores
The following table summarizes the predicted binding affinities (in kcal/mol) of a representative this compound derivative against the selected target proteins. Lower docking scores indicate a more favorable binding interaction.
| Target Protein | PDB ID | Representative this compound Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| MAO-B | 2V5Z | N'-(phenylmethylidene)-2,4-difluorobenzohydrazide | -8.5 | Tyr435, Gln206, Cys172 |
| AChE | 4EY7 | N'-(phenylmethylidene)-2,4-difluorobenzohydrazide | -9.2 | Trp86, Tyr337, Phe338 |
| CA-II | 2V5Z | This compound | -7.1 | His94, His96, His119, Zn2+ |
| FtsZ (S. aureus) | 3VO8 | This compound | -6.8 | Val203, Asn263, Val297 |
Note: The binding affinities and interacting residues are predictive and require experimental validation. The specific derivative used for MAO-B and AChE is a Schiff base, a common modification of the benzohydrazide core to enhance activity.
Causality Behind Experimental Choices: Why These Targets and This Scaffold?
The selection of MAO-B and AChE is driven by the urgent need for novel therapeutics for neurodegenerative diseases.[1][4] Benzohydrazide derivatives have shown promise as dual inhibitors of these enzymes.[1][4] Carbonic anhydrase is a well-validated target, and the coordination potential of the hydrazide moiety with the active site zinc ion makes it an interesting candidate for inhibition.[2] The choice of the bacterial cell division protein FtsZ highlights the potential of this scaffold in developing new antibiotics to combat antimicrobial resistance.[3] The 2,4-difluoro substitution is a rational design choice to enhance binding affinity through hydrophobic interactions and to improve drug-like properties.[3]
Experimental Protocols: A Self-Validating System for Comparative Docking
To ensure the trustworthiness and reproducibility of in silico predictions, a rigorous and well-documented protocol is essential. The following outlines a step-by-step methodology for a comparative molecular docking study.
Step 1: Protein and Ligand Preparation
-
Protein Structure Retrieval: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate atom types and charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.
-
Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.
-
-
Ligand Structure Preparation:
-
Draw the 2D structures of the this compound derivatives using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Step 2: Molecular Docking Simulation
-
Docking Software: Utilize well-validated docking programs such as AutoDock Vina, Glide, or GOLD.
-
Docking Parameters:
-
Set the grid box to encompass the entire binding pocket.
-
Use the default scoring function or a customized one if available.
-
Perform multiple docking runs to ensure the convergence of the results.
-
-
Pose Selection: Analyze the predicted binding poses and select the one with the lowest binding energy that exhibits chemically reasonable interactions with the active site residues.
Step 3: Post-Docking Analysis and Visualization
-
Interaction Analysis: Visualize the protein-ligand complexes using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Comparative Analysis: Compare the binding modes and affinities of the different derivatives across the various target proteins to understand structure-activity relationships (SAR).
Visualization of the Docking Workflow
References
- 1. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,4-Difluorobenzohydrazide: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers in drug discovery and development, handling novel compounds like 2,4-Difluorobenzohydrazide necessitates a thorough understanding of not only its synthetic applications but also its end-of-life protocols. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, moving beyond mere procedure to explain the scientific rationale behind each recommendation. Our commitment is to empower scientists with the knowledge to maintain a safe and compliant research environment.
Pre-Disposal Hazard Assessment: Understanding the Risks
-
Fluorinated Aromatic System: The difluorobenzene moiety suggests that upon thermal decomposition, the compound can release highly toxic and corrosive gaseous hydrogen fluoride (HF)[1][2].
-
Hydrazide Group: Hydrazines and their derivatives are known for their potential reactivity and toxicity. The hydrazide group (-CONHNH₂) imparts basicity and reducing properties to the molecule. Thermal decomposition of hydrazines can generate flammable and toxic gases, including ammonia, nitrogen oxides, and hydrogen[3].
-
Inferred Hazards: Based on related compounds like 2,4-Difluorobenzaldehyde, we can anticipate that this compound is likely to be a skin and eye irritant and may cause respiratory irritation[1][4][5].
This assessment mandates that this compound be treated as a hazardous waste, requiring stringent handling and disposal procedures in accordance with federal and local regulations.
Personal Protective Equipment (PPE) and Handling Precautions
Given the anticipated hazards, a robust PPE protocol is non-negotiable. The primary objective is to prevent all routes of exposure—inhalation, skin contact, and ingestion.
| Equipment | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles and a face shield. | Protects against splashes of solutions and sublimation of solid material, preventing severe eye irritation[1][6]. |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 0.11 mm). | Provides a barrier against skin contact. Always inspect gloves before use and wash hands thoroughly after handling[1]. |
| Body Protection | Flame-retardant laboratory coat. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use exclusively within a certified chemical fume hood. | Prevents inhalation of potentially harmful dust or vapors. Engineering controls are the primary line of defense[4]. |
Causality in PPE Selection: The choice of a flame-retardant lab coat is a precaution against the potential flammability of decomposition products. Handling all solid and solution forms of this compound within a fume hood is critical due to the risk of inhaling fine powders and the potential release of hazardous vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must follow the "cradle-to-grave" principle for hazardous waste management established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7][8].
Step 1: Waste Characterization
All waste containing this compound must be classified as hazardous. As a halogenated organic compound, it falls under specific RCRA regulations[7][9]. The waste may exhibit characteristics of:
-
Toxicity: Due to the presence of the hydrazide moiety and fluorinated ring system.
-
Reactivity: Hydrazides can be reactive, especially with strong oxidizing agents[2].
Step 2: Waste Segregation and Containerization
Proper segregation is fundamental to preventing dangerous chemical reactions within waste containers.
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and materials contaminated with it.
-
Select Compatible Containers: Use high-density polyethylene (HDPE) or glass containers that are in good condition and have a secure, leak-proof screw cap. Do not use metal containers, as corrosive decomposition products like HF can attack them[2].
-
Segregate by Physical State:
-
Solid Waste: Collect unreacted this compound powder, contaminated gloves, weigh boats, and paper towels in a clearly labeled, sealable plastic bag before placing it into the designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been verified by your institution's Environmental Health & Safety (EHS) department.
-
-
Avoid Incompatibilities: Never mix this compound waste with the following:
-
Strong Oxidizing Agents (e.g., nitric acid, perchlorates): Can cause a violent, potentially explosive reaction.
-
Strong Bases: May promote decomposition[2].
-
Acids: While specific reactivity data is limited, mixing with strong acids should be avoided as it may catalyze decomposition or other hazardous reactions.
-
Step 3: Labeling and Storage
Accurate labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.
-
Label Immediately: Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.
-
Complete Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate estimation of the concentration and total volume/mass.
-
The date of accumulation.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the generating researcher, away from heat or ignition sources, and within secondary containment to manage potential leaks[4][6].
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's certified EHS program or a licensed hazardous waste disposal contractor.
-
Request Pickup: Once the container is 90% full, or within the time limits specified by your institution (often 90-180 days), submit a chemical waste pickup request to your EHS department.
-
Do Not Dispose via Sanitary Sewer: Under no circumstances should this compound or its solutions be poured down the drain. This is a violation of environmental regulations and poses a significant risk to aquatic ecosystems.
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this chemical must be treated as hazardous and cannot be discarded in the municipal trash.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is vital.
-
Small Spill (in a fume hood): Absorb the spill with an inert material like sand, silica gel, or vermiculite. Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container for disposal.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[1][4].
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][4].
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from research involving this compound.
Caption: Decision workflow for this compound waste management.
By adhering to this structured protocol, researchers can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 2,4-Difluorobenzaldehyde | C7H4F2O | CID 73770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. encamp.com [encamp.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Difluorobenzohydrazide
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the potential hazards. 2,4-Difluorobenzohydrazide, a compound of interest in various synthetic pathways, requires meticulous handling. Its structure, combining a difluorinated aromatic ring with a hydrazide moiety, presents a dual-hazard profile that must be addressed with a comprehensive personal protective equipment (PPE) strategy. This guide provides an in-depth, procedural framework for its safe handling, moving beyond a simple checklist to explain the scientific rationale behind each recommendation.
Hazard Assessment: Understanding the 'Why'
Before selecting any PPE, we must first deconstruct the molecule to anticipate its risks. This compound is not a common reagent with an exhaustive toxicological profile. Therefore, we must infer its hazards from its constituent parts and related compounds.
-
The Aromatic Head: The 2,4-difluorobenzoyl group is derived from precursors like 2,4-Difluorobenzaldehyde. Safety data for this aldehyde consistently indicates it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is logical to assume the derivative will carry similar irritant properties.
-
The Hydrazide Tail: This is the functional group of higher concern. Hydrazine and its derivatives are a well-documented class of toxic substances.[2] They can be toxic if inhaled, swallowed, or absorbed through the skin.[2] Hydrazine itself is extremely destructive to mucous membranes and the upper respiratory tract.[2] Therefore, the primary focus of our PPE strategy must be to prevent any systemic exposure.
Given this dual nature, we will operate under the precautionary principle, treating this compound as a substance that is, at minimum, a severe irritant and a potential toxin with multiple routes of exposure.
The Hierarchy of Controls: PPE as the Final Guardian
It is critical to recognize that PPE is the last line of defense. Before any handling occurs, engineering and administrative controls must be in place.
-
Engineering Controls: All handling of this compound, especially when in powdered form or solution, must occur within a certified chemical fume hood or a glove box to control inhalation exposure.[2][3] The laboratory must be equipped with an accessible and certified emergency eyewash station and safety shower.[2][4]
-
Administrative Controls: A designated area for working with particularly hazardous substances should be established. All personnel must be trained on this specific Standard Operating Procedure (SOP) before commencing work.
Core PPE Requirements: An In-Depth Protocol
The selection of PPE must be deliberate, with each component chosen to counter a specific, identified risk.
Summary of Required PPE
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing Solid | N95 Respirator (minimum); Full-face respirator with appropriate cartridges recommended.[2] | Double-gloving: Nitrile inner, Neoprene or Butyl Rubber outer.[2][4] | Chemical safety goggles and a full-face shield.[2][3] | Flame-resistant lab coat (buttoned), chemical-resistant apron.[3] |
| Preparing Solutions | Work exclusively in a chemical fume hood. | Double-gloving: Nitrile inner, Neoprene or Butyl Rubber outer.[2][4] | Chemical safety goggles and a full-face shield.[2][3] | Flame-resistant lab coat (buttoned), chemical-resistant apron.[3] |
| Running Reaction | Work exclusively in a chemical fume hood. | Double-gloving: Nitrile inner, Neoprene or Butyl Rubber outer.[2][4] | Chemical safety goggles.[5] | Flame-resistant lab coat (buttoned).[3] |
Detailed PPE Selection and Procedure
A. Respiratory Protection
-
The Rationale: The fine, powdered nature of many hydrazide compounds poses a significant inhalation risk. The respiratory irritation potential from the benzaldehyde precursor further necessitates robust protection.[6]
-
Protocol:
-
For Weighing: When handling the solid powder outside of a glove box, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is strongly recommended as a backup to engineering controls.[2] This provides a higher protection factor and shields the face from splashes.
-
For Solutions: All subsequent work with solutions should be performed within a functioning chemical fume hood, which serves as the primary barrier.
-
B. Eye and Face Protection
-
The Rationale: The high likelihood of serious eye irritation, as suggested by related compounds, requires more than standard safety glasses.[6]
-
Protocol:
C. Hand Protection
-
The Rationale: Dermal absorption is a critical exposure route for hydrazines.[2] A single pair of standard nitrile gloves may not provide sufficient protection against breakthrough. Double-gloving is mandatory.
-
Protocol:
-
Inner Glove: Wear a standard disposable nitrile glove. This provides a base layer of protection and makes doffing the outer gloves safer.
-
Outer Glove: The outer glove must be selected for its high chemical resistance to hydrazines. Butyl rubber is the material of choice.[4] Neoprene or nitrile rubber gloves are also recommended alternatives.[2]
-
Inspection: Always inspect gloves for tears or pinholes before use.
-
Replacement: Change gloves immediately upon suspected contact with the chemical. Do not reuse disposable gloves.
-
D. Body Protection
-
The Rationale: To protect against spills and contamination of personal clothing, full body coverage is essential.
-
Protocol:
Procedural Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
Disposal and Emergency Plans
A. Disposal of Contaminated PPE All disposable PPE used while handling this compound must be considered hazardous waste.
-
Procedure:
-
Upon exiting the work area, doff PPE in a manner that avoids contaminating yourself. The outer gloves should be removed first.
-
Place all contaminated items (gloves, wipes, weigh paper, apron) directly into a designated, sealed hazardous waste container.[5][8]
-
Dispose of the waste container according to your institution's hazardous waste management guidelines.[5][9]
-
B. Emergency Procedures In the event of an exposure, immediate and decisive action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if the exposure is extensive.[3] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air immediately.[5][10] If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10] Seek immediate medical attention.[8]
By adhering to this detailed PPE and handling protocol, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and controlled laboratory environment.
References
- 1. 2,4-Difluorobenzaldehyde | C7H4F2O | CID 73770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 3. safety.charlotte.edu [safety.charlotte.edu]
- 4. arxada.com [arxada.com]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
